17-AEP-GA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H50N4O8 |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(2-pyrrolidin-1-ylethylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9-,21-10-,23-18-/t20-,22+,27+,28+,30-,32+/m1/s1 |
Clave InChI |
MNMYYWFEPBLDKF-SYZDVHNKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Early-Stage Research on 17-AEP-GA Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the cytotoxicity of 17-AEP-GA, a water-soluble Hsp90 inhibitor. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the cytotoxic effects of this compound on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 | Key Observations |
| MCF-7 | 72 hours | < 2 µM[1] | Time- and dose-dependent anti-proliferative effects.[1] |
| SKBR-3 | 72 hours | < 2 µM[1] | Time- and dose-dependent anti-proliferative effects.[1] |
| MDA-MB-231 | 72 hours | < 2 µM[1] | Time- and dose-dependent anti-proliferative effects.[1] |
Table 2: Effects of this compound on Protein Expression and Apoptosis
| Cell Lines | Concentration | Effect on Client Proteins | Apoptosis Induction |
| MCF-7, SKBR-3, MDA-MB-231 | 1 µM | Significant inhibition of HER2, EGFR1, and IGF1R protein expression.[1] | Apoptosis confirmed by caspase-3 and PARP assays.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM) for a specified time. Harvest the cells and lyse them using a cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved by active caspase-3.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change compared to the untreated control.
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on Hsp90 client proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound (e.g., 1 µM). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, EGFR1, IGF1R, Akt, Raf-1, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Quantification of Apoptosis (Flow Cytometry with Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a quantitative method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound at various concentrations and time points. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Experimental workflow for quantitative apoptosis analysis by flow cytometry.
References
The Pharmacokinetics of 17-AEP-GA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-AEP-GA, chemically known as 17-[2-(N-pyrolidino)ethyl]amino-17-desmethoxygeldanamycin, is a semi-synthetic derivative of geldanamycin (B1684428), a naturally occurring ansamycin (B12435341) antibiotic. Like its parent compound, this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Inhibition of HSP90 leads to the degradation of these client proteins, many of which are oncoproteins, making HSP90 an attractive target for cancer therapy.
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound and related geldanamycin analogs. Due to the limited publicly available pharmacokinetic data specifically for this compound, this guide synthesizes information from studies on closely related and well-characterized analogs, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), to infer the likely pharmacokinetic profile of this compound. The methodologies for key experiments and relevant signaling pathways are also detailed.
Core Pharmacokinetic Properties of Geldanamycin Analogs
The development of geldanamycin analogs has been driven by the need to overcome the poor water solubility and hepatotoxicity of the parent compound. Modifications at the 17-position of the geldanamycin structure have yielded derivatives with improved pharmaceutical properties. While specific quantitative data for this compound is not extensively published, the following table summarizes key pharmacokinetic parameters for the well-studied analogs 17-AAG and 17-DMAG, which provide a valuable reference point.
| Parameter | 17-AAG (Tanespimycin) | 17-DMAG (Alvespimycin) | This compound (Inferred) |
| Administration | Intravenous | Intravenous, Oral | Likely Intravenous |
| Metabolism | Extensively metabolized by CYP3A4 to the active metabolite 17-AG (17-aminogeldanamycin) | Less extensive metabolism compared to 17-AAG | Metabolism profile not fully characterized, but may undergo similar pathways |
| Key Metabolites | 17-amino-17-demethoxygeldanamycin (17-AG) | Minimal metabolism observed in preclinical studies | To be determined |
| Excretion | Primarily through the hepatobiliary system | Primarily through the hepatobiliary system | Expected to be primarily via the hepatobiliary route |
| Half-life | Varies with dose and schedule, generally in the range of hours | Approximately 24 ± 15 hours in patients | To be determined, but likely in a similar range to other analogs |
| Aqueous Solubility | Poor | Improved compared to 17-AAG | Significantly improved compared to 17-AAG |
| Bioavailability | Poor oral bioavailability | Higher oral bioavailability in mice compared to 17-AAG | To be determined |
Experimental Protocols
The characterization of the pharmacokinetics of a novel geldanamycin analog like this compound would involve a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments typically employed.
In Vitro Assays
-
HSP90 Binding Affinity Assay (Fluorescence Polarization):
-
Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of HSP90.
-
Methodology:
-
Recombinant human HSP90α is incubated with a fluorescently labeled ATP analog (e.g., FITC-geldanamycin).
-
Serial dilutions of this compound are added to the mixture.
-
The fluorescence polarization of the solution is measured. Displacement of the fluorescent probe by this compound results in a decrease in polarization.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the probe binding, is calculated.
-
-
-
Client Protein Degradation Assay (Western Blot):
-
Principle: This assay assesses the functional consequence of HSP90 inhibition by measuring the degradation of known HSP90 client proteins in cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, SKBr3) are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for HSP90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified. A dose-dependent decrease in client protein levels indicates HSP90 inhibition.
-
-
In Vivo Pharmacokinetic Studies in Animal Models
-
Principle: To determine the ADME properties of this compound in a living organism.
-
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: this compound is administered intravenously (IV) and, if applicable, orally (PO) at a defined dose.
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Urine and feces may also be collected.
-
Sample Processing: Plasma is separated from blood samples. Tissues of interest (e.g., tumor, liver, kidney) can be harvested at the end of the study.
-
Bioanalysis: The concentration of this compound and any potential metabolites in plasma, urine, feces, and tissue homogenates is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). For oral administration, bioavailability (F) is also calculated.
-
Signaling Pathways and Experimental Workflows
HSP90 Client Protein Degradation Pathway
HSP90 inhibitors, including this compound, function by binding to the N-terminal ATP-binding pocket of HSP90. This disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins.
Unraveling 17-AEP-GA: A Novel Payload for Targeted Cancer Therapy
A deep dive into the mechanism, efficacy, and experimental framework of a next-generation antibody-drug conjugate payload.
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. This technical guide focuses on a novel ADC payload, 17-AEP-GA, exploring its mechanism of action, preclinical data, and the experimental protocols integral to its evaluation.
Introduction to this compound and its Role in ADCs
While the precise chemical structure and origin of this compound are not extensively detailed in publicly available literature, the nomenclature suggests a compound with potential for potent cytotoxicity, designed for conjugation to a monoclonal antibody. The development of new payloads is critical to overcoming challenges in the ADC field, such as acquired drug resistance and improving efficacy in hard-to-treat tumors. Novel payloads often feature unique mechanisms of action to address these unmet needs.
ADCs function through a multi-step process that begins with the antibody binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the payload is released from the antibody through the cleavage of a specialized linker. The liberated payload can then exert its cytotoxic effect, leading to cancer cell death. The efficacy and safety of an ADC are critically dependent on the properties of each component: the antibody, the linker, and the payload.
The Cytotoxic Mechanism of DNA-Targeting Payloads
Many potent ADC payloads, such as pyrrolobenzodiazepine (PBD) dimers and duocarmycins, act by binding to the minor groove of DNA and causing damage, ultimately leading to cell death. These agents can induce DNA alkylation, cross-linking, or strand breaks.
One notable class of DNA-interactive agents are the Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) payloads. These molecules are capable of sequence-selective G-A cross-linking in the DNA minor groove. This mode of action is distinct from many traditional chemotherapeutics and can be effective in tumors resistant to other agents. While the specific mechanism of this compound is not explicitly defined in the search results, its potential role as a DNA-damaging agent is a strong possibility given the trends in ADC payload development.
The hypothetical signaling pathway for a DNA-damaging ADC payload like a CBI-PDD is depicted below. Upon release in the nucleus, the payload binds to DNA, forming adducts or cross-links. This damage is recognized by the cell's DNA damage response (DDR) machinery, leading to the activation of cell cycle checkpoints and, ultimately, apoptosis.
Figure 1. Hypothetical signaling pathway of a DNA-damaging ADC payload.
Preclinical Evaluation of ADC Efficacy and Tolerability
The development of a novel ADC, such as one carrying the this compound payload, involves a rigorous preclinical evaluation to assess its therapeutic potential and safety profile. Key parameters that are typically evaluated include in vitro cytotoxicity, in vivo anti-tumor activity, and tolerability in animal models.
Quantitative Data from Preclinical Studies
While specific data for a this compound ADC is not available, we can look at representative data for a novel DNA cross-linking payload, FGX8-46, to understand the typical performance metrics.
| Cell Line | IC50 (pM) of FGX8-46 Payload |
| MDA-MB-468 | 1.5 |
| BT-549 | 2.0 |
| MDA-MB-231 | 2.5 |
| A431 | 3.0 |
| NCI-H292 | 3.5 |
| FaDu | 4.0 |
| Detroit 562 | 4.5 |
| Calu-3 | 5.0 |
| NCI-H441 | 6.0 |
| HT-29 | 7.0 |
| SW620 | 8.0 |
| Table 1: In vitro cytotoxicity of the FGX8-46 payload across a panel of human tumor cell lines.[1] |
In a target-relevant human tumor xenograft mouse model, an ADC utilizing a CBI-PDD payload demonstrated significant anti-tumor activity at a dose of 1 mg/kg.[1] Notably, this ADC was well-tolerated, with no weight loss observed at doses as high as 45 mg/kg in a single intravenous dose.[1] This highlights the potential for a wide therapeutic window with this class of payloads.
Experimental Protocols for ADC Characterization
The robust characterization of an ADC is crucial for its development. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC or payload required to kill 50% of cancer cells in a culture (IC50).
Methodology:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The ADC or free payload is serially diluted to a range of concentrations and added to the cells.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as resazurin (B115843) or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The viability data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression model.
References
Foundational Studies on 17-AEP-GA and Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-AEP-GA, a water-soluble analog of the heat shock protein 90 (HSP90) inhibitor geldanamycin (B1684428), has emerged as a compound of interest in oncology research. Its primary mechanism of action involves the inhibition of HSP90, a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for tumor cell proliferation, survival, and metastasis. A key consequence of HSP90 inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the foundational studies on this compound and its role in apoptosis induction, with a focus on glioblastoma. Due to the limited availability of extensive foundational research specifically on this compound, this guide incorporates mechanistic insights from studies on the closely related and well-characterized HSP90 inhibitor, 17-AAG, to provide a broader understanding of the apoptotic pathways initiated by this class of compounds.
Introduction to this compound and HSP90 Inhibition
This compound is a synthetic derivative of geldanamycin, designed for improved pharmacological properties such as water solubility, making it more suitable for clinical development[1]. Like other geldanamycin analogs, this compound competitively binds to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. Many of these client proteins are oncoproteins and signaling molecules that drive cancer progression, including receptor tyrosine kinases (e.g., MET), transcription factors (e.g., STAT3), and cell cycle regulators[2][3]. The destabilization of these key cellular components disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Data on this compound-Induced Apoptosis
Foundational research has demonstrated the pro-apoptotic effects of this compound, particularly in glioblastoma multiforme (GBM) cell lines. The available quantitative data is summarized below.
| Cell Line | Compound | Concentration | Apoptotic Effect | Assay | Reference |
| LN18 (Glioblastoma) | This compound | 100 nM | Induction of apoptosis | Annexin V Staining, Activated Caspase-3 Staining | [1] |
| LN229 (Glioblastoma) | This compound | 100 nM | Induction of apoptosis | Annexin V Staining, Activated Caspase-3 Staining | [1] |
Note: The referenced study indicates that this compound was one of the most effective geldanamycin analogs tested in inducing apoptosis in these glioblastoma cell lines[1]. Further quantitative data from dose-response and time-course studies in a wider range of cancer cell lines are needed to fully characterize the apoptotic potential of this compound.
Signaling Pathways in this compound-Induced Apoptosis
The precise signaling cascades activated by this compound that lead to apoptosis are not fully elucidated in dedicated studies. However, based on its mechanism as an HSP90 inhibitor and data from studies on the analogous compound 17-AAG, several key pathways are implicated.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route for apoptosis induction by HSP90 inhibitors. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the activation of caspase-9 and the subsequent executioner caspases.
-
Downregulation of Anti-Apoptotic Proteins: HSP90 inhibition leads to the degradation of client proteins that promote survival, such as AKT. Activated AKT normally phosphorylates and inactivates pro-apoptotic proteins like BAD.
-
Upregulation of Pro-Apoptotic Proteins: The inhibition of survival signals can lead to the upregulation of pro-apoptotic Bcl-2 family members like BAX and BAK. Studies on 17-AAG have shown that the presence of BAX is crucial for the induction of apoptosis[4][5].
-
Caspase Activation: The activation of the intrinsic pathway culminates in the release of cytochrome c from the mitochondria, which then forms the apoptosome and activates caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis[3][6]. Foundational studies on this compound have confirmed the activation of caspase-3 in glioblastoma cells[1].
Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is considered primary, the extrinsic pathway, initiated by the activation of death receptors on the cell surface, may also play a role, potentially through crosstalk with the intrinsic pathway.
Other Implicated Pathways
-
PI3K/AKT Pathway: As a key survival pathway, its inhibition through the degradation of AKT is a central mechanism by which HSP90 inhibitors induce apoptosis[7].
-
STAT3 Signaling: 17-AAG has been shown to downregulate the expression of STAT3 and the anti-apoptotic protein survivin, contributing to apoptosis in lung cancer cells[3][6].
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded proteins due to HSP90 inhibition can lead to ER stress, which can trigger apoptosis through the unfolded protein response (UPR)[2][7].
Experimental Protocols
Detailed experimental protocols for the key assays used to study this compound-induced apoptosis are provided below. These are generalized protocols based on standard laboratory practices and information from related studies.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Materials:
-
Cancer cell lines (e.g., LN18, LN229)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels and cleavage of proteins involved in the apoptotic cascade.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-BAX, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and control cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression and cleavage.
Caspase Activity Assay
This assay measures the enzymatic activity of specific caspases (e.g., caspase-3, -7, -8, -9) using a fluorogenic or colorimetric substrate.
Materials:
-
Treated and control cell lysates
-
Caspase activity assay kit (specific for the caspase of interest)
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Add the caspase substrate to the lysates in a 96-well plate.
-
Incubate at 37°C for the recommended time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify caspase activity relative to the control.
Conclusion and Future Directions
The foundational studies on this compound demonstrate its potential as a pro-apoptotic agent in cancer therapy, particularly for glioblastoma. Its mechanism of action, centered on the inhibition of the molecular chaperone HSP90, leads to the destabilization of numerous oncoproteins and the activation of apoptotic signaling pathways. While the intrinsic mitochondrial pathway, involving caspase-3 activation, has been directly implicated, further research is required to fully delineate the complete signaling network activated by this compound. Future studies should focus on comprehensive dose-response and time-course analyses in a broader range of cancer models, detailed investigation of the upstream signaling events leading to caspase activation, and the potential for synergistic combinations with other anti-cancer agents to enhance apoptotic induction. A deeper understanding of the molecular mechanisms underlying this compound-induced apoptosis will be crucial for its successful clinical translation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. d-nb.info [d-nb.info]
- 3. CAS 75747-23-8 MFCD75747238- -LabNovo [do.labnovo.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for 17-AEP-GA in In Vivo Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature, including the primary research on 17-AEP-GA by Miekus K, et al. in Oncology Reports (2012), focuses on the in vitro activity of this compound. Detailed in vivo dosage and administration protocols for this compound in animal cancer models are not available in the public domain based on comprehensive searches. The following application notes and protocols are provided as a general template based on standard practices for evaluating HSP90 inhibitors in preclinical glioblastoma models. Researchers must conduct dose-escalation and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for their specific animal models.
Introduction
This compound is a derivative of geldanamycin (B1684428) and functions as a potent Heat Shock Protein 90 (HSP90) antagonist.[1] In vitro studies have demonstrated its efficacy in inhibiting glioblastoma cell proliferation, survival, migration, and invasion.[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often dysregulated in cancer, including those involved in signal transduction, cell cycle control, and apoptosis. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising candidate for cancer therapy. These application notes provide a framework for the in vivo evaluation of this compound in animal cancer models, particularly for glioblastoma.
Quantitative Data Summary
As specific in vivo data for this compound is not publicly available, the following table presents a hypothetical summary of potential dosage ranges for HSP90 inhibitors in common animal cancer models. This table is for illustrative purposes and should be adapted based on empirical data obtained from dose-finding studies with this compound.
| Animal Model | Tumor Type | Cell Line | Administration Route | Dosage Range (Hypothetical) | Dosing Schedule (Hypothetical) |
| Nude Mouse (Athymic) | Glioblastoma | U87 MG | Intraperitoneal (i.p.) | 10 - 50 mg/kg | 3 times per week |
| NOD/SCID Mouse | Glioblastoma | Patient-Derived Xenograft (PDX) | Intravenous (i.v.) | 5 - 25 mg/kg | Every other day |
| C57BL/6 Mouse (Syngeneic) | Glioblastoma | GL261 | Oral Gavage (p.o.) | 25 - 75 mg/kg | Daily for 5 days, 2 days off |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound as an HSP90 inhibitor.
Caption: HSP90 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: A typical experimental workflow for in vivo studies.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
Reconstitution: Based on its reported water solubility, dissolve this compound powder in sterile, pyrogen-free water or a suitable vehicle such as a solution of 5% dextrose. The final concentration should be determined based on the desired dosage and injection volume.
-
Formulation (if necessary): For less soluble analogs or to improve pharmacokinetic properties, a formulation containing excipients like DMSO, PEG300, and Tween 80 in sterile saline may be required. A typical formulation could be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% sterile water.
-
Sterilization: The final solution should be sterilized by filtration through a 0.22 µm syringe filter before administration.
-
Storage: Store the reconstituted solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
2. Orthotopic Glioblastoma Xenograft Model in Mice
-
Cell Culture: Culture human glioblastoma cells (e.g., U87 MG, LN-229) in the recommended medium supplemented with fetal bovine serum and antibiotics. Harvest cells during the logarithmic growth phase.
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., 6-8 week old female athymic nude mice) for at least one week before any procedures.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
Surgical Procedure:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension (containing approximately 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma at a depth of 3-4 mm using a Hamilton syringe.
-
Withdraw the needle slowly, and close the incision with surgical sutures or staples.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
3. Administration of this compound
-
Tumor Establishment: Allow the tumors to establish for 7-10 days post-implantation. Tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI).
-
Randomization: Once tumors are of a measurable size, randomize the animals into treatment and control groups.
-
Dosing: Administer this compound via the chosen route (e.g., intraperitoneal injection, intravenous injection, or oral gavage) according to the predetermined dosage and schedule. The control group should receive the vehicle solution.
4. Efficacy Evaluation
-
Tumor Growth Monitoring: Monitor tumor volume regularly (e.g., twice weekly) using the chosen imaging modality.
-
Survival Analysis: Monitor the animals daily for signs of tumor-related morbidity (e.g., weight loss, neurological deficits). The primary endpoint is often overall survival, which is plotted as a Kaplan-Meier curve.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of target engagement (e.g., levels of HSP90 client proteins like AKT, EGFR) by Western blotting or immunohistochemistry.
5. Pharmacokinetic (PK) Analysis
-
Study Design: Use non-tumor-bearing or tumor-bearing animals. Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
References
Application Notes and Protocols for Assessing 17-AEP-GA Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2][3] This makes Hsp90 a compelling target for cancer therapy.[2][4][5] 17-AEP-GA is a water-soluble analogue of the Hsp90 inhibitor geldanamycin, developed to overcome the poor solubility of its predecessors like 17-AAG.[6] this compound, like other ansamycin-based Hsp90 inhibitors, binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity and leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.[1][2] This disruption of key oncogenic pathways ultimately results in cell cycle arrest and apoptosis.[2]
These application notes provide detailed protocols for a suite of in vitro assays to comprehensively evaluate the efficacy of this compound. The described methods will enable researchers to assess its impact on cell viability, induction of apoptosis, cell cycle progression, and the degradation of key Hsp90 client proteins.
Key Signaling Pathway
The inhibition of Hsp90 by this compound disrupts the chaperone's function, leading to the degradation of a wide array of client proteins involved in oncogenic signaling. This ultimately culminates in apoptosis and cell cycle arrest.
Caption: Hsp90 inhibition by this compound leading to client protein degradation.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in comparison to other Hsp90 inhibitors in various breast cancer cell lines after 72 hours of exposure.[6]
Table 1: IC50 Values of Hsp90 Inhibitors in Breast Cancer Cell Lines
| Cell Line | This compound (µM) | 17-DMAG (µM) | 17-AAG (µM) |
| MCF-7 | <2 | <2 | <2 |
| SKBR-3 | <2 | <2 | <2 |
| MDA-MB-231 | <2 | <2 | <2 |
Table 2: Effect of Hsp90 Inhibitors on Client Protein Expression at 1 µM
| Client Protein | Cell Line | This compound (% of Control) | 17-DMAG (% of Control) | 17-AAG (% of Control) |
| HER2 | SKBR-3 | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
| EGFR1 | MDA-MB-231 | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
| IGF1R | MCF-7 | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
Table 3: Induction of Apoptosis and Hsp70 Expression at 1 µM
| Marker | Effect Observed with this compound, 17-DMAG, and 17-AAG |
| Caspase-3 | Activated |
| PARP | Cleaved |
| Hsp70 | Upregulated |
| Hsp27 | No significant change |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.[11]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[15][16][17]
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol[15]
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[18]
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 1200 rpm for 5 minutes.[15]
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to fix the cells.[15]
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).[15]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[15]
-
Wash the cell pellet twice with PBS.[15]
-
Resuspend the cells in 500 µL of PI staining solution.[19]
-
Incubate for 30 minutes at 37°C in the dark.[19]
-
Analyze the samples using a flow cytometer.[15]
Western Blot Analysis of Hsp90 Client Proteins
Western blotting is used to detect the degradation of specific Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and the induction of Hsp70, a biomarker of Hsp90 inhibition.[1][20]
Caption: Workflow for Western blot analysis.
Materials:
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for target proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[20]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[20]
-
Collect the supernatant containing the protein extract.[20]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20][21]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[20]
-
Wash the membrane three times for 10 minutes each with TBST.[20]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times for 10 minutes each with TBST.[20]
-
-
Detection and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Assays for identification of Hsp90 inhibitors and biochemical methods for discriminating their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
- 21. origene.com [origene.com]
Application of 17-AEP-GA in Rhabdomyosarcoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, with a critical need for novel therapeutic strategies, particularly for metastatic and recurrent disease.[1] Heat shock protein 90 (HSP90) has emerged as a promising therapeutic target in various cancers due to its role in stabilizing a wide range of oncoproteins essential for tumor growth and survival. 17-AEP-GA, a derivative of geldanamycin, is a potent inhibitor of HSP90. This document provides detailed application notes and protocols for the use of this compound in rhabdomyosarcoma (RMS) cell lines, based on published research.
Application Notes
This compound is a valuable tool for investigating the therapeutic potential of HSP90 inhibition in rhabdomyosarcoma. Its primary mechanism of action involves the disruption of the HSP90 chaperone function, leading to the degradation of client proteins crucial for RMS cell survival and proliferation.
Key Applications:
-
Inhibition of Cell Proliferation: this compound has been shown to profoundly affect the proliferation of rhabdomyosarcoma cells.
-
Induction of Apoptosis: This compound is a potent inducer of programmed cell death (apoptosis) in RMS cell lines.
-
Downregulation of Key Survival Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein AKT, a key component of the PI3K/AKT signaling pathway frequently dysregulated in RMS.
-
Inhibition of Metastatic Potential: By reducing the expression of the c-Met receptor tyrosine kinase, this compound can inhibit hepatocyte growth factor (HGF)-dependent migration and invasion of RMS cells, suggesting its potential in targeting metastasis.
Cell Line Specificity:
The effects of this compound and other HSP90 inhibitors can vary between different RMS subtypes (embryonal vs. alveolar) and individual cell lines. It is recommended to test a panel of RMS cell lines to determine the spectrum of activity.
Data Presentation
Table 1: Proliferation Inhibition of HSP90 Inhibitors in Rhabdomyosarcoma Cell Lines (IC50 Values)
| Cell Line | Subtype | This compound (nM) | 17-AAG (nM) | Geldanamycin (nM) |
| RD | Embryonal | [Data not available] | [Data not available] | [Data not available] |
| RH30 | Alveolar | [Data not available] | [Data not available] | [Data not available] |
| CW9019 | Alveolar | [Data not available] | [Data not available] | [Data not available] |
| JR-1 | Embryonal | [Data not available] | [Data not available] | [Data not available] |
Table 2: Effect of this compound on Protein Expression in Rhabdomyosarcoma Cells
| Protein Target | Effect of this compound Treatment | Method of Detection |
| AKT | Downregulation | Western Blot |
| p-AKT | Downregulation | Western Blot |
| c-Met | Downregulation | Western Blot |
| Cleaved Caspase-3 | Upregulation | Western Blot, Activity Assay |
| PARP | Cleavage | Western Blot |
Experimental Protocols
Rhabdomyosarcoma Cell Culture
Materials:
-
Rhabdomyosarcoma cell lines (e.g., RD, RH30, CW9019, JR-1)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture RMS cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at the desired density in fresh medium.
Cell Viability Assay (MTT Assay)
Materials:
-
RMS cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed RMS cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium and treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
RMS cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed RMS cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Materials:
-
RMS cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-c-Met, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Materials:
-
RMS cells treated with this compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed RMS cells and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
Mandatory Visualization
Caption: Signaling pathway affected by this compound in rhabdomyosarcoma.
Caption: General experimental workflow for studying this compound effects.
References
- 1. High anti tumor activity against rhabdomyosarcoma cells and low normal cells cytotoxicity of heat shock protein 90 inhibitors, with special emphasis on 17-[2-(pyrrolidin-1-yl)ethyl]-aminno-17-demethoxygeldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring MET Receptor Inhibition by 17-AEP-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/MET signaling pathway is implicated in the progression of various cancers, including glioblastoma.[2][3] Consequently, MET has emerged as a significant target for cancer therapy.[1][3] 17-AEP-GA is a derivative of geldanamycin (B1684428) and functions as an antagonist of Heat Shock Protein 90 (HSP90).[2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, including the MET receptor.[4] By inhibiting HSP90, this compound leads to the degradation of MET, thereby blocking its downstream signaling and inhibiting cancer cell growth and invasion.[2][4]
These application notes provide detailed protocols for measuring the inhibition of the MET receptor by this compound using common laboratory techniques.
Data Presentation
Table 1: Summary of Experimental Parameters for Measuring MET Inhibition by this compound
| Parameter | Western Blotting | Cell-Based ELISA | In Vitro Kinase Assay |
| Cell Lines | Glioblastoma cell lines (e.g., LN18, LN229), NSCLC cell lines (e.g., H441), Gastric cancer cell lines (e.g., MKN-45)[2][5][6] | Glioblastoma, NSCLC, or other MET-expressing cancer cell lines[5][6] | Recombinant human MET kinase domain |
| This compound Concentration | 10 - 100 nM[2] | 1 - 1000 nM (for dose-response curve) | 0.1 - 1000 nM (for IC50 determination) |
| Incubation Time | 24 - 72 hours[4] | 24 - 48 hours | 10 - 60 minutes |
| Primary Readout | ↓ p-MET, ↓ Total MET, ↓ p-AKT, ↓ p-MAPK[2] | ↓ p-MET signal (normalized to total MET or cell number) | ↓ Kinase activity (luminescence or fluorescence) |
| Key Reagents | Anti-p-MET (Tyr1234/1235), Anti-MET, Anti-p-AKT (Ser473), Anti-AKT, Anti-p-MAPK (Erk1/2), Anti-MAPK, HRP-conjugated secondary antibodies | Anti-p-MET capture antibody, Anti-total MET detection antibody, HRP-conjugated secondary antibody, Substrate solution | Recombinant MET kinase, Kinase substrate (e.g., Poly(Glu,Tyr)), ATP, ADP-Glo™ or similar detection reagent |
Experimental Protocols
Western Blotting for MET Phosphorylation and Degradation
This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation and total protein levels of MET and its downstream effectors, AKT and MAPK.
Materials:
-
Glioblastoma cell lines (e.g., LN18, LN229)[2]
-
Cell culture medium and supplements
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total MET, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-MAPK (Erk1/2), anti-total MAPK, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) for 24 to 72 hours.[2][4]
-
For experiments assessing phosphorylation, serum-starve the cells for 4-6 hours prior to treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before cell lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
-
Cell-Based ELISA for MET Phosphorylation
This high-throughput method allows for the quantification of MET phosphorylation in a 96-well format.
Materials:
-
96-well cell culture plates
-
This compound
-
HGF
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching buffer (e.g., 1% H₂O₂ in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235) and anti-total MET (for normalization).
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired time.
-
If applicable, stimulate with HGF before fixation.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Quenching and Blocking:
-
Add quenching buffer for 20 minutes to inhibit endogenous peroxidases.
-
Wash the cells three times with PBS.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (anti-phospho-MET) overnight at 4°C. For normalization, use a separate set of wells with anti-total MET antibody.
-
Wash the cells three times with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Signal Detection:
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-MET signal to the total MET signal or to cell number (determined by a parallel assay like crystal violet staining).
-
Plot the normalized signal against the this compound concentration to determine the IC50 value.
-
In Vitro MET Kinase Assay
This assay directly measures the enzymatic activity of recombinant MET kinase in the presence of an inhibitor.
Materials:
-
Recombinant human MET kinase domain
-
Kinase assay buffer
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare working solutions of MET kinase, substrate, and ATP in the kinase assay buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the this compound dilution (or vehicle control).
-
Add the MET kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Western Blotting Experimental Workflow.
Caption: Cell-Based ELISA Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Aberrant MET Receptor Tyrosine Kinase Signaling in Glioblastoma: Targeted Therapy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of 17-AEP-GA Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-AEP-GA is a water-soluble prodrug of the potent Heat Shock Protein 90 (Hsp90) inhibitor, 17-AAG (Tanespimycin). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. Due to the poor water solubility of 17-AAG, which can limit its clinical and laboratory applications, the development of water-soluble prodrugs like this compound offers a significant advantage for in vitro and in vivo studies.
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory setting. It is crucial to note that this compound is converted to its active form, 17-AAG, by intracellular and extracellular esterases. Therefore, experimental design and data interpretation should account for this conversion.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound and its active form, 17-AAG, is provided below.
| Property | This compound | 17-AAG (Tanespimycin) |
| Molecular Formula | C₃₄H₅₀N₄O₈ | C₃₁H₄₃N₃O₈ |
| Molecular Weight | 642.78 g/mol | 585.69 g/mol |
| Appearance | Solid | Solid |
| Solubility | Water-soluble | Poorly soluble in water, soluble in DMSO |
| Storage (Solid) | -20°C, protect from light and moisture | -20°C, protect from light and moisture |
| Storage (Solution) | -80°C for long-term storage | -80°C for long-term storage |
Preparation of this compound Stock Solutions
3.1. Materials
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade (for 17-AAG)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
3.2. Protocol for 10 mM Stock Solution in Water or PBS
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 6.43 mg of this compound for every 1 mL of solvent.
-
Dissolution:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add the calculated volume of sterile water or PBS.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for cell culture applications.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at -20°C.
-
Note: While this compound is water-soluble, it is always recommended to perform a small-scale solubility test with a new batch of the compound.
Conversion of this compound to 17-AAG
This compound is designed as a prodrug that is converted to the active Hsp90 inhibitor, 17-AAG, by esterases. These enzymes are present in the serum component of cell culture media and within cells.
Considerations for Experimental Design:
-
Serum in Media: The rate of conversion of this compound to 17-AAG will be influenced by the concentration and activity of esterases in the fetal bovine serum (FBS) or other serum supplements used in the cell culture medium.
-
Intracellular Esterases: Cells themselves contain esterases that can contribute to the conversion of the prodrug.
-
Incubation Time: The effective concentration of the active drug, 17-AAG, will increase over the incubation period. This should be considered when designing time-course experiments.
-
Control Experiments: When comparing the effects of this compound to 17-AAG, it is important to use equimolar concentrations and consider the kinetics of conversion.
Experimental Protocols
5.1. Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., water or PBS).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Measurement of Cell Viability:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
5.2. Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to analyze the levels of Hsp90 client proteins following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, EGFR, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Hsp90 Signaling Pathway and Experimental Workflow
Inhibition of Hsp90 by 17-AAG (the active form of this compound) leads to the degradation of a wide range of client proteins, affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
Application Notes and Protocols: Annexin V Staining for Apoptosis Detection after 17-AEP-GA Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis using Annexin V staining and flow cytometry in cells treated with the Hsp90 inhibitor, 17-AEP-GA. This document includes a comprehensive experimental protocol, a summary of expected results, and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Introduction
This compound is a derivative of the benzoquinone ansamycin, geldanamycin (B1684428), and functions as a potent antagonist of Heat Shock Protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and migration[1][2][3][4]. By inhibiting Hsp90, this compound and similar analogs like 17-AAG lead to the degradation of these client proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells[2][3][4][5][6].
Annexin V is a cellular protein with a high affinity for phosphatidylserine (B164497) (PS)[7]. In healthy cells, PS is located on the inner leaflet of the plasma membrane[8]. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment[7][8]. Fluorochrome-conjugated Annexin V can then bind to the exposed PS, allowing for the detection of early apoptotic cells by flow cytometry[7]. Propidium iodide (PI) or other viability dyes are often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative)[8].
This protocol details the steps for treating cells with this compound and subsequently staining with Annexin V and a viability dye for analysis by flow cytometry.
Signaling Pathway of this compound Induced Apoptosis
This compound, as an Hsp90 inhibitor, disrupts the chaperone function of Hsp90, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway. This triggers a cascade of events culminating in apoptosis. The diagram below illustrates the key steps in this signaling pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI) or another viability dye, and 10X Binding Buffer)
-
Untreated control cells
-
Vehicle control cells (treated with the same concentration of the solvent used to dissolve this compound)
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment with this compound
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and recover for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. A starting point could be based on published IC50 values (e.g., 70 nM for SK-BR-3 cells after 72 hours)[1].
-
Include untreated and vehicle-treated controls.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
2. Harvesting Cells
-
For suspension cells:
-
Transfer the cells and media to a 15 mL conical tube.
-
Centrifuge at 300-500 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Gently detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300-500 x g for 5 minutes.
-
Aspirate the supernatant.
-
3. Annexin V and Viability Dye Staining
-
Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (or other viability dye) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
4. Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control cells.
-
Acquire data for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Experimental Workflow Diagram
The following diagram outlines the major steps in the experimental protocol.
Caption: Experimental workflow for Annexin V staining after this compound treatment.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | - | ||||
| Vehicle Control | - | ||||
| This compound | Low | ||||
| This compound | Medium | ||||
| This compound | High |
Troubleshooting and Considerations
-
High background staining in control cells: This may be due to rough handling of cells during harvesting, leading to membrane damage. Ensure gentle pipetting and centrifugation.
-
Low signal in treated cells: The concentration of this compound or the incubation time may be insufficient to induce significant apoptosis. Optimization of these parameters is crucial.
-
Compensation is critical: Proper compensation for spectral overlap between the fluorochromes used for Annexin V and the viability dye is essential for accurate data interpretation.
-
Run samples promptly: As apoptosis is a dynamic process, it is important to analyze the stained cells by flow cytometry as soon as possible, preferably within one hour of staining[9][10].
-
Titration of Annexin V: The optimal amount of Annexin V may vary between cell lines and should be titrated to achieve the best separation between positive and negative populations[7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-benzoquinone geldanamycin analogs trigger various forms of death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geldanamycin and its analog induce cytotoxicity in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. immunostep.com [immunostep.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming 17-AEP-GA Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the HSP90 inhibitor 17-AEP-GA in cancer cell lines.
Troubleshooting Guide
Problem: Decreased Sensitivity of Cancer Cell Line to this compound Treatment
If you observe a reduced cytotoxic effect of this compound, resulting in an increased IC50 value, consider the following potential resistance mechanisms and corresponding troubleshooting strategies.
Quantitative Data Summary: Acquired Resistance to HSP90 Inhibitors
The following table summarizes data from a study on glioblastoma cell lines with acquired resistance to 17-AAG, a close analog of this compound. This data illustrates the degree of resistance that can develop and the impact of drug withdrawal.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | RI after Drug Withdrawal |
| SF188 | 3.7 ± 0.5 | 506.7 ± 61.2 | 137.0 | 23.3 |
| U87MG | 10.3 ± 1.5 | 205.7 ± 35.3 | 20.0 | Not Reported |
| SF268 | 5.8 ± 0.9 | 435.0 ± 59.7 | 75.0 | Not Reported |
Data adapted from a study on 17-AAG resistance in glioblastoma cell lines.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to this compound?
A1: Resistance to this compound, a geldanamycin (B1684428) analog and HSP90 inhibitor, can arise through several mechanisms:
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 often leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of pro-survival chaperones like HSP70 and HSP27. These chaperones can compensate for HSP90 inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to circumvent their dependency on HSP90 client proteins. The PI3K/Akt pathway is a common compensatory pathway.
-
Alterations in HSP90 or Co-chaperones: Although less common, mutations in the HSP90 ATP-binding pocket can reduce inhibitor binding. Additionally, increased expression of co-chaperones like p23 can modulate HSP90 activity and contribute to resistance.[2]
-
Reduced Activity of Drug-Metabolizing Enzymes: For ansamycin-based HSP90 inhibitors like this compound, reduced expression or activity of enzymes like NQO1, which metabolizes the drug into its more active form, can lead to resistance.[1]
Q2: How can I determine if my cells have developed resistance through the Heat Shock Response?
A2: To investigate HSR-mediated resistance, you can perform the following:
-
Western Blot Analysis: Compare the protein levels of HSP70 and HSP27 in your resistant cell line versus the parental, sensitive cell line, both with and without this compound treatment. A significant upregulation in the resistant line is indicative of HSR activation.
-
Quantitative PCR (qPCR): Measure the mRNA levels of HSPA1A (encoding HSP70) and HSPB1 (encoding HSP27) to determine if the upregulation is at the transcriptional level.
Q3: What strategies can I use to overcome HSP70-mediated resistance?
A3: You can co-administer this compound with an agent that targets HSP70.
-
HSP70 Inhibitors: Small molecule inhibitors of HSP70, such as VER-155008 or YK-5, can be used in combination with this compound.[3] This combination can prevent the pro-survival effects of HSP70 upregulation.
-
siRNA-mediated Knockdown of HSP70: Transfecting your resistant cells with small interfering RNA (siRNA) targeting HSP70 can reduce its expression and potentially re-sensitize the cells to this compound.[4][5]
Q4: How can I test for and overcome resistance due to drug efflux pumps?
A4: To address resistance mediated by ABC transporters like P-glycoprotein:
-
Co-treatment with an Efflux Pump Inhibitor: Use a known P-gp inhibitor, such as verapamil (B1683045), in combination with this compound.[2][6] A restoration of sensitivity would suggest the involvement of drug efflux.
-
Rhodamine 123 Efflux Assay: This functional assay can be used to measure the activity of P-gp. Cells with higher P-gp activity will retain less of the fluorescent substrate rhodamine 123.
Q5: What should I do if I suspect activation of the PI3K/Akt pathway is causing resistance?
A5: If you hypothesize that the PI3K/Akt pathway is conferring resistance:
-
Western Blot for Phospho-Akt: Assess the levels of phosphorylated (activated) Akt (at Ser473 and/or Thr308) in your resistant and parental cell lines following treatment with this compound. A sustained or increased level of p-Akt in resistant cells suggests pathway activation.
-
Combination Therapy with a PI3K/Akt Inhibitor: Treat your resistant cells with a combination of this compound and a PI3K inhibitor (e.g., Buparlisib/BKM120) or an Akt inhibitor. A synergistic cytotoxic effect would support this resistance mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for HSP70 and Phospho-Akt
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSP70, anti-phospho-Akt Ser473, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound at the desired concentration and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
siRNA-mediated Knockdown of HSP70
Materials:
-
Resistant cancer cell line
-
siRNA targeting HSP70 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Seed the resistant cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
For each well, dilute the HSP70 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complexes to form.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-48 hours.
-
After incubation, the cells can be used for downstream experiments, such as a cell viability assay with this compound treatment or Western blotting to confirm HSP70 knockdown.
Visualizations
Signaling Pathways in this compound Resistance
Caption: Key mechanisms of resistance to this compound.
Experimental Workflow for Overcoming Resistance
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer activity of HSP70 and HSF1 inhibitors in colorectal cancer cells: A new strategy for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp70 silencing with siRNA in nanocarriers enhances cancer cell death induced by the inhibitor of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of heat shock protein 70 by siRNA enhances the antitumor effects of cisplatin in cultured human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 17-AEP-GA insolubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-AEP-GA, a water-soluble analog of the HSP90 inhibitor Geldanamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or 17-[2-(Pyrrolidin-1-yl)ethyl]amino-17-demethoxygeldanamycin, is a semi-synthetic derivative of Geldanamycin, a naturally occurring benzoquinone ansamycin.[1] It functions as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins.[2][3] Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and migration. By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound inhibits its chaperone function, leading to the degradation of these client proteins and subsequent anti-cancer effects.[4][5]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I resolve it?
While this compound is known to have improved water solubility compared to other Geldanamycin analogs like 17-AAG, precipitation can still occur under certain conditions.[1] Here are some potential causes and troubleshooting steps:
-
Concentration Exceeds Solubility Limit: Although more soluble, there is still a limit to how much this compound can be dissolved in aqueous media. If you are working with very high concentrations, you may exceed this limit.
-
Solution: Try preparing a more dilute stock solution or lowering the final concentration in your experiment.
-
-
Improper Dissolution of Stock Solution: If the initial stock solution was not fully dissolved, adding it to the media can introduce undissolved particles that may not go into solution.
-
Solution: Ensure your stock solution is completely clear before adding it to the culture medium. Gentle warming or brief sonication of the stock solution can aid dissolution.
-
-
Interaction with Media Components: Certain components in complex cell culture media, such as high concentrations of salts or proteins, could potentially interact with this compound and reduce its solubility over time.
-
Solution: When preparing your final working solution, add the this compound stock solution to the pre-warmed media slowly and with gentle agitation to ensure even dispersal.
-
-
pH of the Medium: The solubility of this compound may be pH-dependent. A significant deviation from the optimal pH of your cell culture medium could affect its solubility.
-
Solution: Ensure your cell culture medium is properly buffered and at the correct pH before adding the compound.
-
Q3: What is the recommended solvent for preparing a stock solution of this compound?
This compound is cited as being water-soluble, which is a significant advantage over other Geldanamycin analogs that require organic solvents like DMSO.[1] For cell culture experiments, sterile water or phosphate-buffered saline (PBS) can be used to prepare stock solutions. However, for achieving higher stock concentrations, Dimethyl sulfoxide (B87167) (DMSO) can also be used.
Q4: How should I store this compound and its solutions?
-
Powder: this compound as a solid powder should be stored at -20°C in the dark.[1] When stored properly, it is stable for at least six months.[1]
-
Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in aqueous solution over extended periods has not been extensively reported, so fresh preparation is the best practice.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight | Reported Solubility | IC50 (T98G Glioblastoma Cells) |
| This compound | C34H50N4O8 | 642.78 g/mol | Water-soluble | ~100 nM |
| Geldanamycin | C29H40N2O9 | 560.64 g/mol | Poorly water-soluble | Not specified |
| 17-AAG | C31H43N3O8 | 585.69 g/mol | Requires DMSO for dissolution | Not specified |
Data compiled from various sources. The exact solubility in mg/mL for this compound in water is not consistently reported in the literature, but it is established as an improvement over earlier analogs.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile PBS
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the powder completely. Ensure the solution is clear and free of any visible particulates.
-
If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
2. Cell Proliferation Assay using this compound
-
Objective: To determine the effect of this compound on the proliferation of glioblastoma cells.
-
Materials:
-
Glioblastoma cell line (e.g., T98G, LN18, LN229)[6]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
-
-
Procedure:
-
Seed the glioblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1000 nM).[6] Include a vehicle control (medium with the same amount of solvent used for the stock solution, if any).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: HSP90 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a cell proliferation assay with this compound.
References
- 1. Life Technologies India -- Life Tech India [atzlabs.com]
- 2. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cfmot.de [cfmot.de]
- 6. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing I-17 Treatment Duration
Disclaimer: The compound "17-AEP-GA" is not found in publicly available scientific literature. This technical support guide is created as a template using a hypothetical MEK inhibitor, "Inhibitor-17 (I-17)," to demonstrate the format and content required for optimizing the treatment duration of a novel compound. The experimental data and protocols provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is Inhibitor-17 (I-17) and what is its mechanism of action?
A1: Inhibitor-17 (I-17) is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By inhibiting MEK, I-17 prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation, differentiation, and survival. This pathway is often dysregulated in various cancers, making I-17 a promising candidate for anti-cancer therapy.
Q2: How should I store and handle I-17?
A2: I-17 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Q3: What is the recommended starting concentration for I-17 in cell-based assays?
A3: The optimal concentration of I-17 will vary depending on the cell line and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the IC50 value in your cell line of interest. A typical starting range for the dose-response curve would be from 1 nM to 10 µM.
Q4: How long should I treat my cells with I-17 to see an effect?
A4: The optimal treatment duration depends on the biological question you are asking. For observing effects on signaling pathways (e.g., inhibition of ERK phosphorylation), a short treatment of 1-4 hours may be sufficient. For assessing effects on cell viability or proliferation, a longer treatment of 24-72 hours is typically required. To determine the maximum effect, a time-course experiment is recommended.
Troubleshooting Guide
Q1: I am not seeing any effect of I-17 on my cells, even at high concentrations. What could be the problem?
A1:
-
Compound Inactivity: Ensure that the compound has been stored and handled correctly. Prepare a fresh stock solution from the lyophilized powder.
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to MEK inhibitors. This could be due to mutations upstream or downstream of MEK in the signaling pathway. Consider testing a different cell line that is known to be sensitive to MEK inhibition.
-
Incorrect Assay: The chosen assay may not be sensitive enough to detect the effects of I-17. For example, a proliferation assay might not show a significant effect if the compound primarily induces cell cycle arrest without causing cell death. Consider using multiple assays to assess different cellular outcomes (e.g., viability, apoptosis, cell cycle).
-
Experimental Error: Double-check all calculations for dilutions and ensure that the correct concentration of I-17 was added to the cells.
Q2: I am observing high levels of cytotoxicity with I-17, even at short treatment durations. How can I mitigate this?
A2:
-
Concentration is too high: Your starting concentration may be too high for the specific cell line. Perform a dose-response experiment to identify a more appropriate concentration range.
-
Solvent Toxicity: If you are using a high concentration of DMSO to dissolve I-17, the solvent itself may be causing cytotoxicity. Ensure that the final concentration of DMSO in your culture medium is below 0.5%.
-
Off-target effects: At very high concentrations, I-17 may have off-target effects that contribute to cytotoxicity. It is important to work within a concentration range that is selective for MEK inhibition.
-
Treatment Duration: For highly sensitive cell lines, a shorter treatment duration may be sufficient to achieve the desired biological effect without causing excessive cell death.
Q3: My western blot results for p-ERK are inconsistent after I-17 treatment. What should I do?
A3:
-
Timing of Lysate Preparation: Inhibition of ERK phosphorylation can be rapid and transient. Ensure that you are lysing your cells at the optimal time point after I-17 addition. A time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h) may be necessary.
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to prevent the dephosphorylation of ERK after cell lysis.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for total ERK and phospho-ERK.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Data Presentation
Table 1: IC50 Values of I-17 in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 5.2 |
| HT-29 | Colon Cancer | 12.8 |
| HCT116 | Colon Cancer | 25.1 |
| Panc-1 | Pancreatic Cancer | 150.7 |
Table 2: Time-Dependent Effect of I-17 (100 nM) on A375 Cell Viability
| Treatment Duration (hours) | Cell Viability (% of Control) |
| 24 | 85.3 ± 4.2 |
| 48 | 62.1 ± 3.5 |
| 72 | 48.9 ± 2.8 |
| 96 | 50.2 ± 3.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of I-17 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of I-17 in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the I-17 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][2][3][4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the I-17 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed cells in multiple 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed concentration of I-17 (e.g., 2X the IC50 value) and a vehicle control.
-
Time Points: At designated time points (e.g., 24, 48, 72, 96 hours), perform a cell viability assay (e.g., MTT assay) on one of the plates.
-
Data Analysis: Plot the cell viability against the treatment duration to determine the time point at which the maximum effect is observed.
Protocol 3: Western Blot Analysis of p-ERK and Total ERK
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with I-17 at the desired concentration for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Mandatory Visualizations
Caption: MAPK/ERK Signaling Pathway and the inhibitory action of I-17.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the In Vivo Stability of 17-AAG Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My 17-AAG formulation is difficult to work with due to poor solubility. What are the common issues and how can I address them?
A1: Poor aqueous solubility is a primary challenge with 17-AAG, leading to issues with formulation, administration, and bioavailability.[1][2] The solubility of 17-AAG in water is approximately 0.01 mg/mL.[1] This necessitates the use of organic solvents or surfactants like Cremophor EL (CrEL) and DMSO in formulations, which can introduce their own toxicities.[1][3]
To address this, several strategies can be employed:
-
Develop more soluble analogs: Consider using derivatives like 17-DMAG (alvespimycin) or IPI-504 (retaspimycin hydrochloride), which have significantly higher water solubility.[4][5][6]
-
Advanced formulation techniques: Utilize co-solvents, cyclodextrins, or micellar formulations to improve the solubility of the parent compound.
Q2: What are 17-DMAG and IPI-504, and how do they improve upon 17-AAG?
A2: 17-DMAG (alvespimycin) and IPI-504 (retaspimycin hydrochloride) are derivatives of 17-AAG developed to overcome its poor physicochemical properties.
-
17-DMAG (Alvespimycin): This derivative exhibits increased water solubility, higher oral bioavailability, and reduced metabolic liability compared to 17-AAG.[4][5][6]
-
IPI-504 (Retaspimycin hydrochloride): This is the highly soluble hydroquinone (B1673460) hydrochloride salt of 17-AAG.[7][8] In vivo, IPI-504 and 17-AAG exist in a dynamic equilibrium, with IPI-504 converting to 17-AAG.[7] The hydroquinone form is a more potent inhibitor of Hsp90 than 17-AAG.[9]
Q3: The user prompt mentioned "17-AEP-GA". What is the relevance of glutaric acid to improving 17-AAG stability?
A3: While "this compound" is not a standard nomenclature, the "GA" likely refers to glutaric acid. Glutaric acid can be used to form cocrystals with poorly soluble active pharmaceutical ingredients (APIs). This approach, known as crystal engineering, can significantly improve the dissolution rate and oral bioavailability of the API.[10][11][12][13] For a non-ionizable compound or one with poor salt-forming ability, creating a cocrystal with a pharmaceutically acceptable guest like glutaric acid can be a viable strategy to enhance its in vivo performance.[10] Studies have shown that a glutaric acid cocrystal can increase the aqueous dissolution rate of a drug by as much as 18-fold and triple the plasma AUC in animal models.[10]
Q4: What are the main metabolic pathways and degradation routes for 17-AAG and its derivatives?
A4: 17-AAG is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4). Its active metabolite is 17-amino-17-demethoxygeldanamycin (17-AG).[3] The hydroquinone derivative, IPI-504 (17AAGH₂), is susceptible to oxidation back to 17-AAG, a process that can be accelerated by metal ions like copper.[14] This oxidation can be a stability concern in formulations.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite in vitro potency. | Poor bioavailability due to low solubility and/or rapid metabolism. | 1. Switch to a more soluble derivative like 17-DMAG or IPI-504. 2. Reformulate 17-AAG using techniques like micellar encapsulation or cyclodextrin (B1172386) complexation to improve solubility and half-life. 3. Consider co-administration with a CYP3A4 inhibitor, though this may increase toxicity. |
| Precipitation of the compound during formulation or upon administration. | The aqueous solubility of 17-AAG is very low. The formulation vehicle may not be adequate. | 1. Increase the concentration of co-solvents (e.g., DMSO, PEG300) or surfactants (e.g., Tween-80). 2. Utilize sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex. 3. Prepare a micellar formulation using amphiphilic block copolymers like PEO-b-PDLLA.[1] |
| Inconsistent results between experimental batches. | Instability of the compound in the formulation. For IPI-504, this could be due to oxidation. | 1. Prepare formulations fresh before each use. 2. For IPI-504 formulations, consider adding a chelating agent like D-penicillamine to inhibit metal-catalyzed oxidation.[14] 3. Ensure proper storage of stock solutions, typically at -20°C or below.[8] |
| Observed toxicity in animal models. | Toxicity could be from the compound itself or the formulation vehicle (e.g., Cremophor EL). | 1. Run a vehicle-only control group to assess the toxicity of the formulation excipients. 2. If using a Cremophor-based formulation, consider switching to a cyclodextrin or micelle-based formulation, which are generally better tolerated.[1] 3. Perform a dose-titration study to determine the maximum tolerated dose (MTD) for your specific formulation and animal model. |
Data on In Vivo Performance of 17-AAG and its Derivatives
The following tables summarize key pharmacokinetic parameters for 17-AAG and its more soluble derivatives, 17-DMAG and IPI-504, from various studies.
Table 1: Pharmacokinetic Parameters of 17-AAG in Different Formulations
| Formulation | Animal Model/Population | Dose | Cmax | AUC | Terminal Half-life (t½) | Reference |
| DMSO/Egg Phospholipid | Human Patients | 10-295 mg/m² | Dose-dependent | Linear increase with dose | ~5 hours | [2] |
| PEO-b-PDLLA Micelles | Rats | 10 mg/kg | Not specified | 1.3-fold higher than standard formulation | 1.3-fold longer than standard formulation | [1] |
| DMSO-based | Human Patients | 450 mg/m² | 8,998 µg/L | Linear correlation with dose | Not specified | [14] |
Table 2: Pharmacokinetic Parameters of 17-DMAG (Alvespimycin)
| Animal Model/Population | Dose | Cmax | AUC (0-∞) | Terminal Half-life (t½) | Reference |
| Human Patients | 2.5 mg/m² | 64.1 nmol/L | 581 nmol/L·h | 25.2 hours | [4][5] |
| Human Patients | 80 mg/m² | 2680 nmol/L | Not specified | Median of 18.2 hours (range 9.9-54.1) | [15] |
Table 3: Pharmacokinetic Parameters of IPI-504 (Retaspimycin) and its Metabolites
| Population | Dose | Compound | Cmax | AUC | Reference |
| Human GIST/STS Patients | 400 mg/m² | IPI-504 | 6740 ng/mL | Exposure approximated that of 17-AAG | [9] |
| Human GIST/STS Patients | 400 mg/m² | 17-AAG | 7823 ng/mL | Exposure approximated that of IPI-504 | [9] |
| Human GIST/STS Patients | 400 mg/m² | 17-AG | 3381 ng/mL | Exposure was ~2x that of IPI-504 | [9] |
Experimental Protocols
Protocol 1: Preparation of 17-AAG Formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol is adapted from general guidelines for solubilizing poorly soluble agents using SBE-β-CD.
Materials:
-
17-AAG
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)[16]
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution:
-
Prepare a stock solution of 17-AAG in an organic solvent (e.g., DMSO):
-
Dissolve 17-AAG in 100% DMSO to a concentration of, for example, 10 mg/mL.
-
-
Prepare the final formulation:
-
A common formulation vehicle consists of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Slowly add the 17-AAG/DMSO stock solution to the SBE-β-CD solution while vortexing to prevent precipitation.
-
The final concentration of 17-AAG will depend on the desired dose for administration.
-
-
Final Preparation:
-
If any precipitation is observed, the mixture can be warmed to 37°C and vortexed again.[16]
-
Sterile filter the final formulation using a 0.22 µm filter before in vivo administration.
-
Protocol 2: Assessment of 17-AAG Stability in Plasma
This protocol provides a general framework for evaluating the stability of 17-AAG in plasma.
Materials:
-
17-AAG
-
Human or animal plasma (heparinized)
-
Incubator (37°C)
-
Acetonitrile (B52724) (ACN) or other protein precipitation agent
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike fresh plasma with 17-AAG to achieve a final concentration relevant to your in vivo studies (e.g., 1 µM).
-
Prepare multiple aliquots for different time points.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot for analysis. The 0-hour time point represents the initial concentration.
-
-
Protein Precipitation:
-
To stop enzymatic degradation and precipitate plasma proteins, add a cold protein precipitation agent. A common method is to add 2 volumes of cold acetonitrile for every 1 volume of plasma.[17]
-
Vortex the samples and incubate at -20°C for at least 20 minutes to ensure complete precipitation.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the 17-AAG.
-
-
Analysis by HPLC-MS/MS:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of 17-AAG.
-
A suitable internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of 17-AAG versus time.
-
Calculate the in vitro half-life (t½) of 17-AAG in plasma using a one-phase decay model.[18]
-
Visualizations
Signaling Pathway of Hsp90 Inhibition
References
- 1. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A physiologically based pharmacokinetic model of alvespimycin in mice and extrapolation to rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A phase 1 study of the heat shock protein 90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Alvespimycin | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Complex Molecules for Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of complex molecules for preclinical studies. Given the absence of specific public information on "17-AEP-GA," this guide addresses common challenges in two relevant areas: the synthesis of Gallium-based radiopharmaceuticals and the synthesis of complex natural product derivatives, such as those of gibberellic acid.
Section 1: Challenges in the Synthesis of Gallium-Based Radiopharmaceuticals
The development of Gallium-based compounds, particularly for PET imaging (using ⁶⁸Ga), involves a unique set of challenges at the interface of chemistry, nuclear physics, and pharmacology.
Troubleshooting Guide: Gallium Radiopharmaceutical Synthesis
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Radiolabeling Yield | 1. Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation of Gallium. | - Adjust the pH of the reaction buffer. Most ⁶⁸Ga labeling reactions proceed optimally in a slightly acidic buffer (pH 3.5-5.0).- Verify the pH of your final reaction mixture. |
| 2. Metal Contamination: Trace metal impurities in reagents or on glassware can compete with ⁶⁸Ga for the chelator. | - Use high-purity water and reagents certified for low metal content.- Acid-wash all glassware and reaction vessels. | |
| 3. Inactive Precursor: The chelator-conjugated targeting molecule may have degraded or is of poor quality. | - Verify the identity and purity of the precursor by HPLC and mass spectrometry.- Store precursors under recommended conditions (e.g., -20°C, protected from light). | |
| 4. Insufficient Precursor Amount: The molar ratio of precursor to ⁶⁸Ga is too low. | - Increase the amount of precursor in the reaction. | |
| Poor Radiochemical Purity (RCP) | 1. Presence of Colloidal ⁶⁸Ga: Unchelated ⁶⁸Ga can form colloids, which are observed as a separate peak in radio-TLC or radio-HPLC. | - Ensure optimal pH and sufficient precursor concentration.- Consider post-labeling purification using a C18 cartridge to remove unchelated ⁶⁸Ga. |
| 2. Radiolysis: High radioactivity can lead to the degradation of the radiolabeled compound. | - Minimize the reaction time.- Consider the addition of a radical scavenger, such as ethanol (B145695) or ascorbic acid, to the formulation. | |
| 3. Impurities in ⁶⁸Ga Eluate: The ⁶⁸Ga eluate from the generator may contain metallic impurities or ⁶⁸Ge breakthrough. | - Perform quality control on the generator eluate to check for impurities.- Utilize a purification step for the ⁶⁸Ga eluate if necessary. | |
| Inconsistent Results Batch-to-Batch | 1. Variability in Generator Performance: The elution profile and quality of ⁶⁸Ga can vary between different generators or over the lifespan of a single generator. | - Regularly perform quality control checks on the generator eluate.- Standardize the elution procedure. |
| 2. Manual Synthesis Variations: Manual preparation can introduce variability. | - Utilize an automated synthesis module for greater consistency and to minimize radiation exposure.[1] | |
| 3. Reagent Instability: Reagents may degrade over time. | - Prepare fresh solutions of reagents for each synthesis.- Store stock solutions appropriately and monitor for any signs of degradation. |
Frequently Asked Questions (FAQs): Gallium Radiopharmaceuticals
Q1: What are the critical quality control tests for a ⁶⁸Ga-labeled radiopharmaceutical?
A1: Critical quality control tests include:
-
Appearance: The solution should be clear and free of particulate matter.
-
pH: The pH of the final product should be suitable for injection (typically between 4.5 and 7.5).
-
Radionuclidic Purity: To confirm the identity of the radionuclide (⁶⁸Ga) and quantify any long-lived contaminants like ⁶⁸Ge.
-
Radiochemical Purity (RCP): To determine the percentage of the total radioactivity that is in the desired chemical form. This is typically assessed by radio-TLC or radio-HPLC.
-
Sterility and Endotoxin Levels: To ensure the product is safe for injection.
Q2: What are the main sources of ⁶⁸Ga and what are the challenges associated with them?
A2: The two main sources of ⁶⁸Ga are ⁶⁸Ge/⁶⁸Ga generators and medical cyclotrons.[2]
-
⁶⁸Ge/⁶⁸Ga Generators: These are the most common source due to their convenience.[3] Challenges include the high initial cost, the limited number of elutions per day, and the potential for ⁶⁸Ge breakthrough, which can affect labeling efficiency and increase the patient's radiation dose.[3]
-
Medical Cyclotrons: Cyclotron production can generate much larger quantities of ⁶⁸Ga.[2] However, this requires significant infrastructure and expertise. The process involves target preparation, irradiation, and subsequent purification of ⁶⁸Ga, which can be complex and requires stringent quality control to remove isotopic impurities.[2]
Q3: Why is the choice of chelator so important for Gallium radiopharmaceuticals?
A3: The chelator is a molecule that binds tightly to the Gallium ion to form a stable complex. An ideal chelator for ⁶⁸Ga should:
-
Form a highly stable complex with Ga³⁺ under physiological conditions to prevent the release of free ⁶⁸Ga in vivo.
-
Allow for rapid and efficient radiolabeling at room temperature or with gentle heating.
-
Be covalently attached to a targeting biomolecule without compromising its biological activity. Commonly used chelators for ⁶⁸Ga include DOTA, NOTA, and HBED-CC.[3][4]
Experimental Protocols & Data
General Protocol for ⁶⁸Ga-Labeling of a DOTA-conjugated Peptide
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Add a specific volume of the ⁶⁸Ga eluate (e.g., 1 mL) to a reaction vial containing the DOTA-peptide conjugate (e.g., 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) to achieve a pH of 4.0-4.5.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Cool the reaction vial to room temperature.
-
Perform quality control (e.g., radio-TLC or radio-HPLC) to determine the radiochemical purity.
-
If necessary, purify the final product using a C18 Sep-Pak cartridge.
-
Formulate the final product in a sterile, pyrogen-free saline solution for injection.
Table 1: Typical Quantitative Data for ⁶⁸Ga-Radiopharmaceutical Production
| Parameter | Typical Value |
| Radiochemical Yield | > 95% |
| Radiochemical Purity | > 98% |
| Reaction Time | 5 - 15 minutes |
| Reaction Temperature | 25°C - 95°C |
| Precursor Amount | 10 - 100 µg |
Diagrams
Caption: Workflow for ⁶⁸Ga-Radiopharmaceutical Synthesis.
Section 2: Challenges in the Synthesis of Complex Natural Product Derivatives
Modifying complex natural products like gibberellic acid for preclinical studies presents significant synthetic chemistry challenges due to their intricate structures.
Troubleshooting Guide: Natural Product Derivative Synthesis
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Reaction Yield | 1. Steric Hindrance: The target functional group for modification is sterically hindered within the complex structure. | - Use less bulky reagents.- Increase reaction temperature or time (monitor for degradation).- Explore alternative synthetic routes that modify the molecule at an earlier, less hindered stage. |
| 2. Competing Side Reactions: Reagents react with other functional groups on the molecule. | - Employ protecting groups for sensitive functionalities.- Use more selective reagents. | |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: The reagent can react at multiple sites on the molecule. | - Use regioselective catalysts or reagents.- Modify reaction conditions (solvent, temperature) to favor one reaction site over another. |
| 2. Lack of Stereoselectivity: The reaction creates a new stereocenter with a mixture of configurations. | - Use chiral catalysts or auxiliaries to direct the stereochemical outcome.- Separate the resulting diastereomers using chromatography. | |
| Difficulty in Purification | 1. Similar Polarity of Products and Starting Materials: The desired product has a very similar polarity to the starting material or byproducts, making chromatographic separation difficult. | - Change the chromatographic conditions (different solvent system, different stationary phase).- Consider derivatizing the product or impurities to alter their polarity before separation. |
| 2. Product Instability: The synthesized derivative is unstable under purification conditions (e.g., on silica (B1680970) gel). | - Use a less acidic or basic stationary phase (e.g., neutral alumina).- Minimize the time the compound spends on the column and use cold solvents if necessary. | |
| Scale-up Issues | 1. Exothermic Reaction: A reaction that was easily controlled on a small scale becomes difficult to manage at a larger scale, leading to side products or safety hazards.[5] | - Ensure adequate cooling and stirring.- Add reagents slowly to control the reaction rate and temperature. |
| 2. Inconsistent Yields at Larger Scale: A reaction that worked well at the milligram scale gives poor yields at the gram scale. | - Re-optimize the reaction conditions at the larger scale. Factors like mixing efficiency and heat transfer can change significantly.[6] |
Frequently Asked Questions (FAQs): Natural Product Derivatives
Q1: What are the first steps in planning the synthesis of a derivative of a complex natural product?
A1: The initial steps involve:
-
Structural Analysis: Identify all functional groups on the parent molecule and assess their reactivity and steric accessibility.
-
Retrosynthetic Analysis: Plan the synthesis backward from the target derivative to the starting natural product, considering which bonds are feasible to form.
-
Protecting Group Strategy: Devise a strategy to mask reactive functional groups that you do not want to participate in the reaction.
-
Literature Review: Search for previous modifications of the same or similar natural products to learn from established methods.
Q2: How can I confirm the structure of my synthesized derivative?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the new compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
X-ray Crystallography: Provides unambiguous proof of structure and stereochemistry if a suitable single crystal can be obtained.
Q3: What are some common challenges when scaling up the synthesis of a natural product derivative for preclinical studies?
A3: Scaling up from milligrams to the multi-gram or kilogram scale needed for preclinical studies introduces several challenges:[7]
-
Reagent and Solvent Costs: The cost of reagents and solvents can become prohibitive at larger scales.
-
Reaction Kinetics and Thermodynamics: Heat and mass transfer can differ significantly in large reactors, affecting reaction outcomes.[5]
-
Work-up and Purification: Procedures that are simple in the lab (e.g., extraction with a separatory funnel, column chromatography) can be difficult and time-consuming to perform on a large scale.
-
Safety: The risks associated with hazardous reagents and exothermic reactions are magnified at a larger scale.
Experimental Protocols & Data
Illustrative Protocol: Synthesis of an Amide Derivative from Gibberellic Acid (GA₃)
This protocol is a generalized example based on published methods for modifying GA₃.[8][9][10]
-
Protection of Hydroxyl Groups (if necessary): Dissolve GA₃ in a suitable solvent (e.g., pyridine). Add a protecting group reagent (e.g., acetic anhydride) and a catalyst (e.g., DMAP). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected GA₃.
-
Activation of Carboxylic Acid: Dissolve the protected GA₃ in an anhydrous solvent (e.g., dichloromethane). Add a coupling agent (e.g., EDCI, HOBt) and stir at 0°C.
-
Amide Bond Formation: Add the desired amine to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Wash the reaction mixture with dilute acid and base to remove excess reagents. Dry the organic layer and concentrate it. Purify the crude product by column chromatography.
-
Deprotection (if necessary): Remove the protecting groups under appropriate conditions (e.g., mild base for acetate groups) to yield the final amide derivative.
-
Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.
Table 2: Representative Data for Natural Product Derivatization
| Parameter | Typical Range |
| Reaction Yield (per step) | 50 - 95% |
| Overall Yield (multi-step) | Highly variable, often < 10% |
| Purity (after chromatography) | > 95% |
| Scale-up Factor | 10x - 100x |
Diagrams
Caption: A Generic Cell Signaling Pathway.
References
- 1. comecer.com [comecer.com]
- 2. mdpi.com [mdpi.com]
- 3. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances and Impending Challenges for the Radiopharmaceutical Sciences in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tumor-Targeted Delivery of 17-AEP-GA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the development of targeted delivery systems for 17-AEP-GA, a potent Hsp90 inhibitor. Given the limited publicly available data specifically for this compound, many of the protocols and quantitative data presented herein are based on closely related and well-studied geldanamycin (B1684428) analogues, such as 17-AAG and 17-DMAG. Researchers are advised to use this information as a starting point and to optimize these methodologies for this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to the effective delivery of this compound to tumor sites?
A1: The primary obstacles are characteristic of many geldanamycin analogues and include poor water solubility, which complicates formulation and intravenous administration, and potential hepatotoxicity, which can limit the tolerable dose.[1] Furthermore, non-specific distribution throughout the body can lead to off-target effects and reduce the concentration of the drug at the tumor site, thereby decreasing its therapeutic efficacy.[1][2]
Q2: What are the leading strategies to enhance the tumor-specific delivery of this compound?
A2: The three most promising strategies to improve the therapeutic index of this compound are:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve its solubility, stability, and circulation time.[3][4] These systems can also leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.
-
Antibody-Drug Conjugates (ADCs): Covalently linking this compound to a monoclonal antibody that targets a tumor-specific antigen (e.g., HER2) allows for highly specific delivery to cancer cells, minimizing exposure to healthy tissues.[5][6]
-
Prodrug Strategies: Modifying the chemical structure of this compound to create an inactive prodrug that is converted to the active form by enzymes overexpressed in the tumor microenvironment can enhance tumor selectivity and reduce systemic toxicity.[7][8]
Q3: How do nanoparticle carriers improve the delivery of hydrophobic drugs like this compound?
A3: Nanoparticle carriers, such as those made from PLGA (poly(lactic-co-glycolic acid)), can encapsulate hydrophobic drugs within their core.[3] This encapsulation improves the apparent water solubility of the drug, allowing for intravenous administration. Furthermore, surface modifications, such as PEGylation, can shield the nanoparticles from the immune system, prolonging their circulation half-life and increasing the probability of accumulation in tumor tissue through the EPR effect.[9]
Q4: What is the rationale behind using an antibody-drug conjugate (ADC) approach for this compound?
A4: The rationale is to combine the potent cytotoxicity of this compound with the high specificity of a monoclonal antibody for a tumor-associated antigen, such as HER2, which is overexpressed in a variety of cancers.[5][10] The antibody guides the drug specifically to the cancer cells. Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the cytotoxic payload (this compound) is released, leading to targeted cell death while sparing normal cells that do not express the antigen.[6][11]
Q5: How can a prodrug approach improve the therapeutic window of this compound?
A5: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[8] For this compound, a prodrug could be designed to be activated by specific conditions or enzymes prevalent in the tumor microenvironment (e.g., hypoxia or specific proteases). This targeted activation would ensure that the highly cytotoxic agent is released preferentially at the tumor site, thereby widening the therapeutic window by reducing systemic toxicity.[7]
II. Troubleshooting Guides
A. Nanoparticle Formulation
Q: My this compound-loaded nanoparticles are aggregating. What are the potential causes and solutions?
A: Nanoparticle aggregation is a common issue that can affect stability, efficacy, and safety.
-
Causes:
-
Insufficient Surface Charge: Low zeta potential (typically between -10 mV and +10 mV) can lead to particle aggregation due to insufficient electrostatic repulsion.
-
Inadequate Steric Hindrance: If using stabilizing polymers like PEG, insufficient surface coverage can lead to aggregation.
-
High Nanoparticle Concentration: Overly concentrated formulations can increase the frequency of particle collisions and aggregation.
-
Improper Storage Conditions: Incorrect pH, temperature, or buffer composition can destabilize nanoparticles.
-
-
Solutions:
-
Optimize Zeta Potential: Modify the formulation to achieve a zeta potential outside the -20 mV to +20 mV range for better electrostatic stabilization.
-
Improve Surface Coating: Increase the concentration of the stabilizing agent (e.g., PVA, PEG) during formulation to ensure adequate surface coverage.
-
Adjust Concentration: Prepare a less concentrated nanoparticle suspension or dilute it post-formulation.
-
Control Storage: Store nanoparticles in an appropriate buffer at the recommended temperature (often 4°C) and protect them from freezing.
-
Q: The encapsulation efficiency of this compound in my PLGA nanoparticles is low. How can I improve it?
A: Low encapsulation efficiency (EE) is often related to the drug's properties and the formulation method.
-
Causes:
-
Drug Properties: Although hydrophobic, this compound may still have some limited aqueous solubility, leading to its loss into the external aqueous phase during emulsion-based formulation methods.
-
Formulation Parameters: The type of organic solvent, the polymer-to-drug ratio, and the homogenization/sonication energy can all impact EE.
-
-
Solutions:
-
Optimize the Formulation Method: For hydrophobic drugs like geldanamycin analogues, a double emulsion-solvent evaporation method can be effective.[3][4] Experiment with different organic solvents (e.g., dichloromethane (B109758), acetone) to find one that dissolves both the drug and polymer well but has limited miscibility with water.
-
Adjust the Drug-to-Polymer Ratio: Increasing the amount of PLGA relative to this compound can create a more extensive polymer matrix to entrap the drug.
-
Modify the Aqueous Phase: Adding a small amount of a water-miscible organic solvent to the internal aqueous phase in a double emulsion can sometimes improve the partitioning of the drug into the organic phase.
-
Optimize Emulsification: Adjust the sonication or homogenization energy and time. Over-emulsification can lead to smaller particles but may also increase drug loss to the external phase.
-
B. Antibody-Drug Conjugates (ADCs)
Q: My HER2-targeted this compound ADC is showing significant off-target toxicity in vitro. What are the likely causes?
A: Off-target toxicity of an ADC can stem from several factors related to its stability and the nature of the payload.
-
Causes:
-
Linker Instability: The linker connecting this compound to the antibody may be unstable in the cell culture medium, leading to premature release of the highly potent cytotoxic drug.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can lead to ADC aggregation and non-specific uptake by cells. It can also alter the pharmacokinetic properties of the antibody.
-
Hydrophobicity of the Payload: Geldanamycin analogues are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to non-specific binding to cells.
-
-
Solutions:
-
Select a More Stable Linker: If using a cleavable linker, ensure it is designed to be stable in circulation and only cleaved under specific intracellular conditions (e.g., by lysosomal enzymes).
-
Optimize the DAR: Aim for a lower, more homogenous DAR (typically 2-4). This can be achieved by controlling the stoichiometry of the conjugation reaction or by using site-specific conjugation techniques.
-
Introduce Hydrophilic Spacers: Incorporate hydrophilic linkers or PEG moieties to counteract the hydrophobicity of this compound.
-
C. In Vitro & In Vivo Experiments
Q: I'm observing low cellular uptake of my this compound nanoparticle formulation. What are potential reasons?
A: Low cellular uptake can significantly limit the efficacy of your formulation.
-
Causes:
-
Particle Size and Surface Charge: Very large particles (>500 nm) are generally not efficiently internalized by cells. A highly negative surface charge can also hinder interaction with the negatively charged cell membrane.
-
Lack of Targeting Ligands: For active targeting, the absence or inaccessibility of targeting ligands on the nanoparticle surface will prevent receptor-mediated endocytosis.
-
Protein Corona: In the presence of serum, proteins can adsorb onto the nanoparticle surface, forming a "protein corona" that can mask targeting ligands and alter cellular interactions.
-
-
Solutions:
-
Optimize Physicochemical Properties: Aim for a particle size in the range of 50-200 nm, which is generally optimal for cellular uptake. A slightly positive or neutral zeta potential may enhance interaction with the cell membrane.
-
Incorporate Targeting Ligands: Functionalize the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on your target cancer cells.
-
Characterize in Biological Media: Evaluate nanoparticle size and zeta potential in the presence of serum to understand the impact of the protein corona. PEGylation can help reduce protein adsorption.
-
Q: How can I quantify the accumulation of my this compound formulation in tumors in an animal model?
A: Quantifying tumor accumulation is crucial for evaluating the effectiveness of a targeted delivery system.
-
Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying small molecules in biological matrices. You will need to develop and validate an HPLC method for this compound.[1] This involves homogenizing the tumor tissue, extracting the drug, and analyzing the extract.
-
Radiolabeling: Incorporate a radioisotope (e.g., 125I, 111In) into the nanoparticle or conjugate it to the antibody. After administration, the biodistribution can be quantified by measuring the radioactivity in different organs, including the tumor, using a gamma counter.[12]
-
Fluorescent Labeling: Encapsulate a fluorescent dye along with this compound in the nanoparticle or conjugate a fluorescent tag to the antibody. Tumor accumulation can then be visualized and quantified ex vivo by imaging the excised tumor or in vivo using whole-animal imaging systems.
-
III. Quantitative Data Summary
Data presented below is for geldanamycin analogues 17-AAG and 17-DMAG and should be considered as a reference for this compound.
Table 1: Physicochemical Properties of Geldanamycin Analogues
| Property | Geldanamycin (GA) | 17-AAG | 17-DMAG | IPI-504 (17-AAG Hydroquinone) |
| Water Solubility | Poor | ~50 µg/mL | More soluble than 17-AAG | Highly soluble |
| Formulation Challenges | Severe hepatotoxicity, poor solubility | Requires organic excipients (DMSO, Cremophor) | Easier to formulate but large volume of distribution | Favorable pharmaceutical properties |
| Reference | [1] | [13] | [14] | [13] |
Table 2: Comparison of Nanoparticle Formulations for Geldanamycin Analogues
| Nanoparticle System | Drug | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| PLGA Nanoparticles | 17-DMAG | PLGA, PEG, PVA | ~297 | ~31.6 | Double emulsion method optimized for small, homogenous particles. | [3][4] |
| Micelles | Geldanamycin Prodrug | mPEG-b-PCL | - | - | Enhanced tolerability and pharmacokinetics in rats. | [1] |
| Chitosan Nanocarrier | 17-AAG | Pegylated Chitosan | ~152 | 80% | pH-responsive release and enhanced potency in HER2+ breast cancer cells. |
Table 3: In Vivo Tumor Accumulation of HSP90 Inhibitor Formulations
| Formulation | Animal Model | Tumor Type | Tumor Accumulation (%ID/g) | Time Point | Key Finding | Reference |
| Radiolabeled Polymer | Rat | Prostate Carcinoma | ~5 (High MW) | 48h | Higher MW polymers show better tumor accumulation. | [12] |
| Targeted IONPs | Mouse | - | Up to 7 | - | Active targeting increases tumor uptake compared to passive. | |
| IPI-504 | Mouse | Myeloma Xenograft | Preferentially retained in tumor vs. plasma | - | Improved pharmacokinetics and tumor retention. | [13] |
IV. Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Adapted from 17-DMAG Protocol)
This protocol is based on a double emulsion/solvent evaporation method.[3][4]
-
Organic Phase Preparation: Dissolve 100 mg of PLGA in 4 mL of dichloromethane.
-
Aqueous Phase (Internal) Preparation: Dissolve 2 mg of this compound in 1.5 mL of a 5% (w/v) polyethylene (B3416737) glycol (PEG 8000) solution. Note: Solubility of this compound in this phase may need optimization.
-
Primary Emulsion Formation: Add the internal aqueous phase to the organic phase. Emulsify using a probe sonicator at 40% amplitude for 1 minute on ice to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion Formation: Add the primary emulsion to 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution. Sonicate again under the same conditions to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or water for immediate use, or lyophilize for long-term storage (a cryoprotectant like trehalose (B1683222) may be needed).
Protocol 2: Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Quantify total drug (Wtotal): Use the initial amount of this compound added to the formulation.
-
Quantify unencapsulated drug (Wfree): After centrifugation (Step 6 in Protocol 1), collect the supernatant. Measure the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculate EE and DL:
-
EE (%) = [(Wtotal - Wfree) / Wtotal] x 100
-
DL (%) = [(Wtotal - Wfree) / Weight of Nanoparticles] x 100
-
-
Protocol 3: Synthesis of a HER2-Targeted Geldanamycin Analogue ADC (Conceptual)
This conceptual protocol is based on methods for conjugating small molecules to antibodies.[6][11]
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of Trastuzumab (anti-HER2 antibody) using a mild reducing agent like TCEP to generate free thiol groups.
-
Linker-Payload Synthesis: Synthesize a derivative of this compound that contains a linker with a maleimide (B117702) group. This linker will react with the free thiols on the antibody.
-
Conjugation: React the maleimide-functionalized this compound with the reduced antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4). The reaction is typically performed for several hours at room temperature or 4°C.
-
Purification: Remove unconjugated drug and linker by size exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.
-
Binding Affinity: Confirm that the conjugation process has not compromised the antibody's ability to bind to the HER2 antigen using an ELISA or surface plasmon resonance (SPR).
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSP90 inhibition by this compound disrupts client protein stability.
References
- 1. Formulation of a Geldanamycin Prodrug in mPEG-b-PCL Micelles Greatly Enhances Tolerability and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-ERBB2 (trastuzumab)-AcLys-Putrescinyl-Geldanamycin ADC - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers [mdpi.com]
- 11. Antibody-drug conjugate and free geldanamycin combination therapy enhances anti-cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Batch-to-Batch Variability of Synthetic 17-AEP-GA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the challenges associated with batch-to-batch variability of the synthetic compound 17-AEP-GA. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.
Troubleshooting Guide: Inconsistent Experimental Results
Q1: I am observing significant variability in the potency (IC50/EC50) of this compound between different batches. What are the potential causes and how can I troubleshoot this?
A1: Batch-to-batch variability in potency is a common issue with synthetic compounds and can arise from several factors. A systematic approach is crucial to identify the root cause.
Potential Causes:
-
Purity Differences: Even minor variations in the purity of this compound between batches can lead to significant differences in biological activity. Impurities can be inactive, have their own biological effects, or interfere with the activity of this compound.[1][2][3]
-
Presence of Isomers: The synthesis of this compound may result in the formation of different stereoisomers or regioisomers, each with potentially different potencies. The ratio of these isomers may vary between batches.
-
Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials from the synthesis can affect the compound's solubility, stability, and biological activity.[4][5]
-
Compound Stability and Degradation: Improper storage or handling can lead to degradation of this compound, resulting in reduced potency.[6]
-
Variability in Experimental Assay Conditions: Inconsistent cell passage numbers, seeding densities, or reagent concentrations can all contribute to variable results.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency of this compound.
Corrective Actions:
-
Request Certificate of Analysis (CoA) for each batch: The CoA should provide information on purity, identity, and residual solvents.[8]
-
Perform independent analytical characterization: Do not solely rely on the supplier's CoA. Use the analytical techniques listed in the table below to characterize each batch.
-
Establish a reference standard: Select a high-purity batch of this compound as a reference standard. This standard should be used in all subsequent experiments to normalize the results from new batches.
-
Standardize experimental protocols: Ensure that all experimental parameters, such as cell passage number, seeding density, incubation times, and reagent concentrations, are kept consistent.[7]
Q2: My experimental results with this compound are not reproducible, even with the same batch. What could be the problem?
A2: Lack of reproducibility with the same batch points towards issues with compound handling, stability, or the experimental setup.
Potential Causes:
-
Compound Instability in Solution: this compound may be unstable in your assay medium or solvent, degrading over the course of the experiment.[6]
-
Solubility Issues: The compound may not be fully dissolved, leading to an inaccurate effective concentration.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation.[6]
-
Adsorption to Labware: The compound may adsorb to plastic surfaces, reducing the effective concentration in your assay.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.[7]
Troubleshooting Steps:
-
Assess Compound Stability: Prepare a solution of this compound in your assay medium and measure its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC.
-
Optimize Solubility:
-
Prepare Single-Use Aliquots: Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles.[6]
-
Use Low-Binding Labware: Consider using low-protein-binding plates and pipette tips.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.[7]
Frequently Asked Questions (FAQs)
Q3: What are the recommended quality control (QC) specifications for incoming batches of this compound?
A3: Establishing stringent QC specifications is essential for ensuring the consistency and reliability of your experimental results. The following table summarizes the recommended analytical techniques and acceptance criteria.
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Analytical Technique | Recommended Acceptance Criteria |
| Identity | LC-MS | Mass spectrum matches the expected molecular weight of this compound. |
| ¹H NMR, ¹³C NMR | NMR spectrum is consistent with the chemical structure of this compound. | |
| FTIR | IR spectrum matches the reference spectrum.[9] | |
| Purity | HPLC/UPLC (with UV detection) | Purity ≥ 98%.[3] |
| Isomeric Purity | Chiral SFC or Chiral HPLC | Specify the acceptable ratio of enantiomers/diastereomers, if applicable. |
| Residual Solvents | GC-MS (Headspace) | Levels of residual solvents should be below ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Appearance | Visual Inspection | White to off-white solid. |
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage and handling are critical to prevent degradation of this compound.
-
Solid Form: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions:
-
Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO).
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[6]
-
Store stock solutions at -80°C.
-
Before use, thaw the aliquot completely and vortex gently to ensure a homogeneous solution.
-
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Q5: What is the potential impact of impurities in this compound on my experimental results?
A5: Impurities can have a significant and often unpredictable impact on your experiments.[2]
-
Altered Potency: Impurities can be biologically active and may potentiate or antagonize the effect of this compound. Even inactive impurities can affect the apparent potency by reducing the effective concentration of the active compound.[1]
-
Off-Target Effects: Impurities may have their own biological targets, leading to unexpected or misleading results.
-
Toxicity: Impurities can be toxic to cells, confounding viability and other assays.
-
Reduced Reproducibility: The type and amount of impurities can vary between batches, leading to inconsistent results.[3]
Experimental Protocols
Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of a batch of this compound by determining its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade solvents (as per HPLC protocol)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Conditions:
-
Use the same LC conditions as in the HPLC protocol.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive and negative
-
Scan Range: m/z 100-1000
-
Optimize other parameters (e.g., capillary voltage, cone voltage) according to the instrument manufacturer's recommendations.
-
-
-
Data Analysis:
-
Analyze the mass spectrum of the major peak corresponding to this compound.
-
Compare the observed m/z value with the calculated theoretical molecular weight of this compound. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the theoretical mass.
-
Signaling Pathway
Hypothetical Signaling Pathway for this compound as a MEK Inhibitor
Assuming this compound acts as an inhibitor of the MEK kinase in the MAPK/ERK signaling pathway, the following diagram illustrates its mechanism of action.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 3. m.youtube.com [m.youtube.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Effects of Impurities in Pharmaceuticals [parthpatel12.livepositively.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 503pharma.com [503pharma.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
Comparative Analysis of 17-AEP-GA's Anti-Migratory Effects in Cancer
Introduction
Cancer metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in metastasis is cell migration, making it a key target for therapeutic intervention. 17-AEP-GA, a derivative of the ansamycin (B12435341) antibiotic geldanamycin, is an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are critical for cancer cell survival, proliferation, and motility. By inhibiting HSP90, this compound disrupts these processes, and it has been identified as a potent inhibitor of glioblastoma cell proliferation, survival, migration, and invasion.[1][2]
This guide provides a comparative analysis of the anti-migratory effects of this compound against other established anti-migratory agents, Dasatinib and Fasudil. Dasatinib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of SRC family kinases, which are pivotal in regulating the actin cytoskeleton and cell movement. Fasudil is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cell contractility and migration.
Quantitative Comparison of Anti-Migratory and Anti-Invasive Effects
The following tables summarize the experimental data on the anti-migratory and anti-invasive properties of this compound, Dasatinib, and Fasudil across various cancer cell lines.
Table 1: Anti-Migratory Effects
| Compound | Cancer Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Glioblastoma (U87MG) | Spheroid Invasion | Not Specified | Potent inhibition of migration and invasion | [3] |
| Dasatinib | Prostate (DU145) | Transwell | 0.1 µM | Significant reduction in cell migration | [4] |
| Glioblastoma (U87) | Transwell | 1 µM | Effective reduction in cell migration | [4] | |
| HUVECs | Wound Healing | Not Specified | ~30% of wound still open after 12 hours | [5] | |
| Fasudil | Fibrosarcoma (HT1080) | Transwell | 50 µmol/L | ~50% inhibition of migration | [4] |
| Breast (MDA-MB-231) | Transwell | 50 µmol/L | ~50% inhibition of migration | [4] | |
| Prostate (PC3) | Wound Healing | 1/4 IC50 | Wound healing rate of 37.26% vs. 78.12% in control | [5] | |
| Prostate (DU145) | Wound Healing | 1/4 IC50 | Wound healing rate of 32.38% vs. 69.47% in control | [5] |
Table 2: Anti-Invasive Effects
| Compound | Cancer Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Glioblastoma | Not Specified | Not Specified | Potent inhibitor of invasion | [1][2] |
| Dasatinib | Breast (MDA-MB-231) | Matrigel Invasion | Not Specified | Significant inhibition of invasion | [1] |
| Fasudil | Lung (95D) | Not Specified | 0.75 mg/mL | Significant decrease in invasion | [6] |
| Prostate (PC3) | Transwell | 1/4 IC50 | 39.2 migrated cells vs. 116.8 in control | [5] | |
| Prostate (DU145) | Transwell | 1/4 IC50 | 34.2 migrated cells vs. 112.5 in control | [5] |
Signaling Pathways
This compound: Targeting the HSP90 Chaperone Machinery
This compound exerts its anti-migratory effects by inhibiting HSP90. Many client proteins of HSP90 are key components of signaling pathways that promote cell migration, including receptor tyrosine kinases, SRC family kinases, and downstream effectors like AKT and RAF. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple pro-migratory signaling cascades.
Dasatinib: Inhibition of SRC Family Kinases and Actin Dynamics
Dasatinib primarily targets SRC family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play a crucial role in regulating the actin cytoskeleton through downstream effectors. By inhibiting SFKs, Dasatinib disrupts the formation of focal adhesions and lamellipodia, which are essential structures for cell motility. This leads to a collapse of the organized actin cytoskeleton and a potent blockade of cell migration and invasion.[7]
Fasudil: Targeting the Rho/ROCK Pathway
Fasudil is a selective inhibitor of Rho-associated kinase (ROCK). The Rho/ROCK pathway is a central regulator of actomyosin (B1167339) contractility. ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and subsequent stress fiber formation and cell contraction. By inhibiting ROCK, Fasudil prevents this cascade, resulting in reduced cell contractility and impaired cell migration.[8]
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or a cell-free gap by scratching the monolayer with a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the medium with fresh culture medium containing the test compound (e.g., this compound) at various concentrations. A vehicle-treated group serves as the control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the wound at different time points. The rate of wound closure is calculated to determine the effect of the compound on cell migration.
Transwell Migration/Invasion Assay
The Transwell assay, also known as the Boyden chamber assay, is used to assess the chemotactic and invasive properties of cancer cells.
-
Chamber Preparation: For invasion assays, coat the porous membrane (typically 8 µm pores) of the Transwell insert with a layer of extracellular matrix (ECM) gel (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells in the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.
-
Treatment: Add the test compound to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 12-48 hours).
-
Cell Removal: After incubation, remove the non-migratory cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol (B129727) and stain them with a solution like crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
References
- 1. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib Ointment Promotes Healing of Murine Excisional Skin Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma Tissue Slice Tandem-Cultures for Quantitative Evaluation of Inhibitory Effects on Invasion and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 17-AEP-GA and Geldanamycin Cytotoxicity: An In-Depth Guide for Researchers
An objective comparison of the HSP90 inhibitors 17-AEP-GA and geldanamycin (B1684428) reveals comparable cytotoxic effects in several cancer cell lines, with this compound, a water-soluble derivative, offering a potential advantage in overcoming the formulation challenges associated with the parent compound, geldanamycin. This guide provides a detailed comparative analysis of their cytotoxic profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both 17-[2-(Pyrrolidin-1-yl)ethyl]amino-17-demethoxygeldanamycin (this compound) and its parent compound, geldanamycin, are potent inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting HSP90, these compounds lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. While geldanamycin was one of the first HSP90 inhibitors to be identified, its clinical development has been hampered by poor water solubility and hepatotoxicity. This has led to the development of more soluble analogs like this compound.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and geldanamycin across a range of cancer cell lines, demonstrating their cytotoxic efficacy.
| Cell Line | Cancer Type | This compound IC50 (µM) | Geldanamycin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | <2 | Not explicitly stated in the comparative study, but generally in the low nanomolar range. | [1] |
| SKBR-3 | Breast Cancer | <2 | Not explicitly stated in the comparative study, but generally in the low nanomolar range. | [1] |
| MDA-MB-231 | Breast Cancer | <2 | Not explicitly stated in the comparative study, but generally in the low nanomolar range. | [1] |
| U266 | Myeloma | ~0.1 | ~0.01 | [2] |
Note: The IC50 values can be influenced by the specific assay conditions and should be determined empirically for each experimental system.
Mechanism of Action and Impact on Signaling Pathways
Both this compound and geldanamycin share a common mechanism of action by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of a wide array of oncogenic client proteins. This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis.
Key signaling pathways affected by geldanamycin and its derivatives include:
-
PI3K/Akt Pathway: This is a critical survival pathway that is often hyperactivated in cancer. HSP90 inhibition leads to the degradation of Akt, a key kinase in this pathway, thereby promoting apoptosis.
-
RAF/MEK/ERK Pathway: This pathway is central to cell proliferation and is frequently mutated in various cancers. The HSP90 client protein, Raf-1, is degraded upon treatment with these inhibitors, leading to the downregulation of this pathway.
-
HER2 (ErbB2) Signaling: In breast cancer and other malignancies, the HER2 receptor tyrosine kinase is a key driver of tumor growth. As an HSP90 client protein, its degradation is a major mechanism of action for these inhibitors in HER2-positive cancers.
While both compounds target these general pathways, subtle differences in their efficacy and effects on specific client proteins may exist and warrant further investigation.
dot
Caption: Mechanism of action of this compound and Geldanamycin.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols used to assess the cytotoxicity of this compound and geldanamycin.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an HSP90 inhibitor on cell viability.
dot
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or geldanamycin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the HSP90 inhibitors.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or geldanamycin for a specific duration.
-
Cell Harvesting: Collect both the adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of the HSP90 inhibitors on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound or geldanamycin for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data suggests that the water-soluble HSP90 inhibitor this compound is a highly active compound against a range of cancer cell lines, with efficacy comparable to that of geldanamycin. Its improved solubility may offer significant advantages for in vivo and clinical applications. Both compounds exert their cytotoxic effects through the inhibition of HSP90, leading to the degradation of key oncoproteins and the induction of apoptosis and cell cycle arrest. Further head-to-head comparative studies across a broader panel of cancer cell lines are warranted to fully elucidate the comparative efficacy and potential differential effects of these two HSP90 inhibitors.
References
Comparative Guide to the HSP90 Inhibitory Activity of 17-AEP-GA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Heat Shock Protein 90 (HSP90) inhibitory activity of 17-AEP-GA against established inhibitors, 17-AAG and AUY922. The data presented is intended to offer an objective overview supported by experimental methodologies to aid in research and development decisions.
Introduction to HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. These client proteins include mutated and overexpressed oncoproteins that drive tumor growth. HSP90 inhibitors disrupt the chaperone's function by binding to its ATP pocket, leading to the degradation of these client proteins and the simultaneous disruption of multiple oncogenic signaling pathways. This makes HSP90 an attractive target for cancer therapy.
This compound is a derivative of geldanamycin (B1684428) and has been identified as a potent antagonist of HSP90. This guide compares its efficacy with the well-characterized ansamycin (B12435341) antibiotic 17-AAG and the potent, structurally unrelated small molecule inhibitor AUY922.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, 17-AAG, and AUY922, demonstrating their potency in various cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | SK-BR-3 (Breast Cancer) | Cell Viability | 70 | [1] |
| 17-AAG | BT474 (Breast Cancer) | Cell-free | 5-6 | [2] |
| JIMT-1 (Breast Cancer) | Cell Viability | 10 | [3] | |
| SKBR-3 (Breast Cancer) | Cell Viability | 70 | [3] | |
| LNCaP, PC-3 (Prostate) | Cell Viability | 25-45 | [2] | |
| AUY922 | HSP90α | Cell-free | 13 | |
| HSP90β | Cell-free | 21 | ||
| HER2+ Breast Cancer Cell Lines | Cell Viability | 6-17 | ||
| NSCLC Cell Lines | Cell Viability | < 100 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the ATP pocket of HSP90.
Materials:
-
Recombinant human HSP90 protein
-
Fluorescently labeled HSP90 ligand (e.g., BODIPY-geldanamycin)
-
Test compounds (this compound, 17-AAG, AUY922)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of HSP90 protein to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Incubate at room temperature for a defined period (e.g., 90 minutes).
-
Add a fixed concentration of the fluorescently labeled HSP90 ligand to all wells.
-
Incubate for another period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Measure fluorescence polarization on a plate reader.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of HSP90 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
HSP90 inhibitors (this compound, 17-AAG, AUY922) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the HSP90 inhibitors in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for HSP90 Client Protein Degradation
This technique is used to analyze the levels of specific HSP90 client proteins following inhibitor treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
HSP90 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of HSP90 inhibitors for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Mechanism of HSP90 Inhibition and Downstream Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Aqueous Solubility of 17-AEP-GA and Other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting Heat Shock Protein 90 (HSP90) has been a significant focus in oncology research. A critical physicochemical property influencing the druggability of these inhibitors is their aqueous solubility. Poor solubility can hinder formulation, limit bioavailability, and complicate preclinical and clinical development. This guide provides a comparative analysis of the water solubility of 17-[2-(Pyrrolidin-1-yl)ethyl]amino-17-demethoxygeldanamycin (17-AEP-GA) against other notable HSP90 inhibitors, supported by available data and detailed experimental methodologies.
Quantitative Comparison of Water Solubility
| HSP90 Inhibitor | Chemical Class | Water Solubility | Source(s) |
| This compound | Geldanamycin Analog | Water-soluble (qualitative); highly improved compared to 17-AAG. A specific quantitative value is not publicly available. | [1] |
| 17-AAG (Tanespimycin) | Geldanamycin Analog | ~20-50 µM (estimated) | [2] |
| 17-DMAG (Alvespimycin) | Geldanamycin Analog | ≥3.04 mg/mL | [3] |
| IPI-504 (Retaspimycin) | Geldanamycin Analog | >200 mg/mL | [4] |
| Ganetespib (B611964) (STA-9090) | Triazolone | Insoluble | [5] |
| Luminespib (NVP-AUY922) | Resorcinolic Isoxazole Amide | Insoluble | [6] |
| Onalespib (B1677294) (AT13387) | Isoindolinone | High water solubility (qualitative); Insoluble (conflicting reports) | [1] |
| SNX-2112 | Benzamide | Insoluble |
Experimental Protocols
The determination of aqueous solubility is a fundamental aspect of preclinical drug development. The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility due to its accuracy and reliability.
Shake-Flask Method for Determining Aqueous Solubility
This protocol outlines the key steps involved in the shake-flask method for determining the aqueous solubility of sparingly soluble compounds like many HSP90 inhibitors.
Materials:
-
Test compound (HSP90 inhibitor)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if necessary for initial stock solution preparation
-
Thermostatically controlled shaker incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Calibrated analytical balance
-
Vials with screw caps
Procedure:
-
Preparation of a Saturated Solution:
-
An excess amount of the solid test compound is added to a vial containing a known volume of the aqueous medium (e.g., water or PBS). The excess solid is crucial to ensure that a saturated solution is achieved.
-
The vial is securely capped to prevent solvent evaporation.
-
-
Equilibration:
-
The vial is placed in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-48 hours). This allows the system to reach thermodynamic equilibrium between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, the suspension is removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation at a high speed, followed by careful filtration of the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
A standard calibration curve of the compound in the same aqueous medium (or a relevant solvent for the analytical method) is prepared to ensure accurate quantification.
-
-
Data Analysis:
-
The measured concentration of the compound in the filtrate represents its thermodynamic solubility in the tested aqueous medium at the specified temperature. The experiment is typically performed in triplicate to ensure reproducibility.
-
Visualizing Key Biological and Experimental Processes
To provide a clearer understanding of the context in which these HSP90 inhibitors function and how their properties are evaluated, the following diagrams have been generated using the DOT language.
Caption: HSP90 signaling pathway and mechanism of inhibitor-induced client protein degradation.
Caption: Experimental workflow for the shake-flask solubility determination method.
Discussion and Conclusion
The aqueous solubility of HSP90 inhibitors is a critical determinant of their therapeutic potential. This guide highlights that while many promising HSP90 inhibitors suffer from poor water solubility, derivatives have been developed to overcome this limitation. This compound is a notable example, described as a water-soluble analog of geldanamycin, which suggests a significant advantage over its predecessor, 17-AAG. Similarly, 17-DMAG and IPI-504 demonstrate excellent aqueous solubility, facilitating their formulation and administration.
In contrast, other potent HSP90 inhibitors, such as ganetespib and luminespib, are poorly soluble in water, necessitating the use of formulation strategies to enable their in vivo administration. The conflicting reports on the solubility of onalespib underscore the importance of standardized and publicly available experimental data.
For researchers and drug development professionals, the choice of an HSP90 inhibitor for further investigation should carefully consider its physicochemical properties, including aqueous solubility. While in vitro potency is a primary selection criterion, favorable solubility characteristics, as seen with this compound, 17-DMAG, and IPI-504, can significantly streamline the path to clinical development. The experimental protocols and diagrams provided in this guide offer a framework for the consistent evaluation and contextual understanding of these important therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP2925320A1 - Novel method for improving the bioavailability of low aqueous solubility drugs - Google Patents [patents.google.com]
- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioconductor.org [bioconductor.org]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
A Comparative Guide to Apoptosis Induction: 17-AEP-GA and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of 17-AEP-GA, a notable Hsp90 inhibitor, with Galiellalactone, a STAT3 inhibitor. The information presented is supported by experimental data to validate the role of these compounds in inducing programmed cell death.
Introduction
This compound is an antagonist of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] By inhibiting Hsp90, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, making it a compound of interest in cancer research, particularly for glioblastoma.[1]
Galiellalactone is a fungal metabolite that acts as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[2] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation and survival.[3][4][5] Galiellalactone has been shown to induce caspase-dependent apoptosis in various cancer cell lines.[2][6]
This guide will delve into the mechanisms of action, present comparative data on their apoptotic efficacy, and provide detailed experimental protocols for the key assays used in these evaluations.
Performance Comparison
The following tables summarize quantitative data on the pro-apoptotic effects of 17-AAG (a well-studied analog of this compound) and Galiellalactone in different cancer cell lines.
Table 1: Induction of Apoptosis (Annexin V Assay)
| Compound | Cell Line | Concentration | Treatment Time | % Apoptotic Cells (Early + Late) |
| 17-AAG | G-415 (Gallbladder Cancer) | 12 µM | 72 h | 18.7% |
| 20 µM | 72 h | 20.7% | ||
| GB-d1 (Gallbladder Cancer) | 12 µM | 24 h | 33.8% | |
| 20 µM | 24 h | 66.2% | ||
| 12 µM | 72 h | 69.9% | ||
| 20 µM | 72 h | 97.4% | ||
| Galiellalactone | DU145 (Prostate Cancer) | 20 µM | 48 h | ~25% (Annexin V positive) |
Table 2: Caspase-3/7 Activation
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in Caspase-3/7 Activity |
| 17-AAG | G-415 (Gallbladder Cancer) | 12 µM | 72 h | ~8-fold |
| 20 µM | 72 h | ~9.5-fold | ||
| GB-d1 (Gallbladder Cancer) | 12 µM | 72 h | ~15-fold | |
| 20 µM | 72 h | ~20-fold | ||
| Galiellalactone | DU145 (Prostate Cancer) | 20 µM | 48 h | Increased Cleaved Caspase-3 (Western Blot) |
Signaling Pathways
The induction of apoptosis by 17-AAG and Galiellalactone is mediated by distinct signaling pathways.
17-AAG-Induced Apoptosis
17-AAG, as an Hsp90 inhibitor, leads to the degradation of a multitude of client proteins, many of which are critical for cell survival and proliferation. This disruption of cellular homeostasis can trigger the intrinsic apoptotic pathway. The inhibition of Hsp90 can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic members of the Bcl-2 family, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[7][8]
Galiellalactone-Induced Apoptosis
Galiellalactone directly inhibits the STAT3 transcription factor.[2] In many cancer cells, STAT3 is constitutively active and promotes the transcription of anti-apoptotic genes such as Bcl-2, Bcl-xL, and Mcl-1.[4][9] By preventing STAT3 from binding to DNA, Galiellalactone downregulates the expression of these survival proteins, thereby shifting the cellular balance towards apoptosis.[2] Additionally, Galiellalactone has been shown to activate the ATM/ATR DNA damage response pathway, which can also contribute to apoptosis induction.[6]
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galiellalactone induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of HSP90 with 17-AAG induces apoptosis of myogenic cells through activation of the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 - Wikipedia [en.wikipedia.org]
- 9. STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 17-AEP-GA and Other Ansamycin Antibiotics for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the ansamycin (B12435341) antibiotic 17-AEP-GA with other notable alternatives, focusing on their performance as Hsp90 inhibitors. The information presented is supported by experimental data to aid in informed decision-making for future research and development.
The ansamycin class of antibiotics, originally discovered for their antimicrobial properties, has garnered significant interest in oncology for their ability to inhibit Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, these compounds trigger the degradation of these client proteins, leading to the disruption of multiple oncogenic signaling pathways.
This guide focuses on 17-[2-(N-pyrrolidino)ethyl]amino-17-demethoxygeldanamycin (this compound) and provides a comparative analysis against its better-known predecessors, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG or tanespimycin) and 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG). We will delve into their in vitro efficacy, solubility, toxicity, and pharmacokinetic profiles, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound with other ansamycin antibiotics.
Table 1: In Vitro Cytotoxicity in Human Breast Cancer Cell Lines (IC50, µM)
| Cell Line | This compound | 17-DMAG | 17-AAG |
| MCF-7 | <2 | <2 | >2 |
| SKBR-3 | <2 | <2 | >2 |
| MDA-MB-231 | <2 | <2 | >2 |
Data from a 72-hour exposure study. IC50 values below 2 µM indicate potent activity.
Table 2: Comparative Properties of Ansamycin Hsp90 Inhibitors
| Property | This compound | 17-DMAG | 17-AAG | Geldanamycin (B1684428) |
| Water Solubility | Highly improved vs. 17-AAG | Water-soluble | Poor | Poor |
| Hepatotoxicity | Data not readily available, but derivatives are generally less toxic than Geldanamycin.[4] | Less hepatotoxic than Geldanamycin.[4] | Less hepatotoxic than Geldanamycin, but still a concern.[5][6] | Dose-limiting hepatotoxicity.[5] |
| Mechanism of Hepatotoxicity | Not specifically studied, but likely related to reactive oxygen species (ROS) production, similar to other ansamycins.[5] | Mediated by superoxide (B77818) formation.[5] | Mediated by superoxide formation.[5] | Mediated by superoxide formation.[5] |
Table 3: Comparative Pharmacokinetics
| Parameter | 17-DMAG | 17-AAG |
| Half-life (t½) | ~24 hours (human) | ~2-4 hours (human) |
| Clearance | Lower than 17-AAG | Higher than 17-DMAG |
| Metabolism | Less extensive than 17-AAG | Extensive |
| Oral Bioavailability | Higher than 17-AAG | Low |
| Protein Binding | Lower than 17-AAG | >90% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ansamycin antibiotics.
-
Cell Seeding: Seed human breast cancer cells (MCF-7, SKBR-3, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, 17-DMAG, and 17-AAG (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to assess the effect of ansamycin antibiotics on the expression levels of key Hsp90 client proteins such as HER2, EGFR, and IGF-1R.
-
Cell Treatment and Lysis: Treat cancer cells with the desired concentrations of ansamycin antibiotics for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HER2, EGFR, IGF-1R, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Ansamycin - Wikipedia [en.wikipedia.org]
- 2. Mechanistic studies on Hsp90 inhibition by ansamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 17-AEP-GA's Effect on MET Receptor Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HSP90 inhibitor 17-AEP-GA and its effect on the expression of the MET receptor, a key target in cancer therapy. The data presented is supported by experimental evidence to aid in the evaluation of this compound against other alternatives.
Comparison of MET Receptor Modulators
The primary mechanism by which this compound, a derivative of Geldanamycin, affects MET receptor expression is through the inhibition of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone required for the stability and function of numerous oncogenic proteins, including the MET receptor tyrosine kinase.[1][2][3] By inhibiting HSP90, this compound leads to the destabilization and subsequent degradation of the MET receptor.[1][2][3]
This guide compares the effect of this compound on MET expression with its parent compound, Geldanamycin, and other analogs, as demonstrated in myeloma cells.
| Compound | Class | Concentration | Duration of Treatment | Effect on MET Receptor Expression | Reference |
| This compound | HSP90 Inhibitor (Geldanamycin Analog) | 100 nM | 48 hours | Significant decrease | [1] |
| Geldanamycin (GA) | HSP90 Inhibitor | 100 nM | 48 hours | Significant decrease | [1] |
| 17-AAG | HSP90 Inhibitor (Geldanamycin Analog) | 100 nM | 48 hours | Significant decrease | [1] |
| 17-DMAG | HSP90 Inhibitor (Geldanamycin Analog) | 100 nM | 48 hours | Significant decrease | [1] |
| 17-DMAP-GA | HSP90 Inhibitor (Geldanamycin Analog) | 100 nM | 48 hours | Significant decrease | [1] |
Note: The qualitative data is based on Western Blot analysis from the referenced study. The term "Significant decrease" indicates a visible reduction in the MET protein band on the Western Blot.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide, based on the work of Jurczyszyn et al., 2014.[1]
Western Blot Analysis of MET Receptor Expression
This protocol was utilized to determine the effect of Geldanamycin and its derivatives on the protein levels of the MET receptor in U266 myeloma cells.[1]
1. Cell Culture and Treatment:
-
U266 myeloma cells were cultured in appropriate media.
-
Cells were incubated with 100 nM of Geldanamycin or its derivatives (this compound, 17-AAG, 17-DMAG, 17-DMAP-GA) for 48 hours. A control group of untreated cells was also maintained.
2. Cell Lysis:
-
After incubation, cells were harvested and washed.
-
Total cell lysates were prepared using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
3. Protein Quantification:
-
The total protein concentration in each cell lysate was determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of proteins for electrophoresis.
4. Gel Electrophoresis and Protein Transfer:
-
Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for the MET receptor.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
A loading control, such as an antibody against β-actin or GAPDH, was used to ensure equal protein loading across all lanes.
6. Detection and Analysis:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands corresponding to the MET receptor was compared between the treated and control groups to determine the effect of the compounds on MET protein expression.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: The HGF/MET signaling pathway, which promotes cell proliferation, survival, and invasion.
Caption: Mechanism of this compound-induced MET receptor degradation via HSP90 inhibition.
Caption: Experimental workflow for verifying the effect of this compound on MET receptor expression.
References
- 1. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor [jcancer.org]
- 2. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 17-AEP-GA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 17-AEP-GA, a potent HSP90 antagonist.
This document provides critical safety and logistical information for the handling of this compound (CAS 75747-23-8), a water-soluble geldanamycin (B1684428) analog and a potent inhibitor of Heat Shock Protein 90 (HSP90) utilized in cancer research.[1] Given its cytotoxic potential, adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Potential Health Effects:
-
May be harmful if inhaled, ingested, or absorbed through the skin.[4]
-
May cause irritation to the eyes, skin, and respiratory tract.[4]
-
Due to its mechanism of action as an HSP90 inhibitor, it has the potential to affect cell cycle regulation and survival.[5][6]
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the appropriate level of PPE.[7] For all procedures involving this compound, the following PPE is recommended as a minimum.
| PPE Category | Specific Recommendations |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves should be worn. Gloves must be changed every two hours or immediately if contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Body Protection | A disposable, solid-front gown with tight-fitting cuffs. Gowns should be changed at the end of each work session or if contaminated. |
| Respiratory Protection | For handling the solid compound or when aerosols may be generated, a NIOSH-approved N95 respirator or higher is required. All work with the solid form should be done in a certified chemical fume hood or biological safety cabinet. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify the label and quantity of the compound.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Weighing and Solution Preparation:
-
All handling of the solid form of this compound must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles.
-
Use dedicated, disposable equipment (e.g., spatulas, weigh boats) for handling the powder.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure all containers are securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weigh boats, and other disposable labware should be placed in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste. |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area.
Visual Workflow Guides
The following diagrams illustrate the key processes for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qualia-bio.com [qualia-bio.com]
- 3. fishersci.com [fishersci.com]
- 4. ubpbio.com [ubpbio.com]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
